4-(2-Isopropylphenoxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-propan-2-ylphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-11(2)14-5-3-4-6-15(14)17-13-9-7-12(16)8-10-13/h3-11H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURPDABVLJUJCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Technical Guide: Synthesis of 4-(2-Isopropylphenoxy)aniline
Executive Summary
Target Molecule: 4-(2-Isopropylphenoxy)aniline
CAS Registry Number: 212189-62-3
Molecular Formula:
4-(2-Isopropylphenoxy)aniline is a specialized diaryl ether intermediate used primarily in the synthesis of high-performance polyimides and agrochemical active ingredients (e.g., diafenthiuron analogs). Its structural significance lies in the steric bulk of the ortho-isopropyl group, which imparts unique solubility and thermal stability profiles to downstream polymers, and metabolic resistance to agrochemicals.
This guide details a robust, two-step industrial synthesis route: Nucleophilic Aromatic Substitution (
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is designed based on the disconnection of the ether linkage and the reduction of the amine precursor.
Strategic Logic
-
C-O Bond Formation: The ether linkage is constructed via
. The choice of 1-fluoro-4-nitrobenzene as the electrophile is critical. The para-nitro group strongly activates the ring towards nucleophilic attack, and the fluoride leaving group accelerates the rate-determining step significantly more than chloride due to the high electronegativity of fluorine stabilizing the Meisenheimer complex. -
Functional Group Interconversion (FGI): The aniline moiety is generated last to avoid competing side reactions (e.g., N-arylation) during the ether synthesis.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the diaryl ether core.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of 4-(2-Isopropylphenoxy)nitrobenzene
Reaction Type: Nucleophilic Aromatic Substitution (
Reagents & Stoichiometry
| Component | Role | Equiv. | MW ( g/mol ) | Notes |
| 2-Isopropylphenol | Nucleophile | 1.00 | 136.19 | Sterically hindered phenol |
| 1-Fluoro-4-nitrobenzene | Electrophile | 1.05 | 141.10 | Fluoride speeds up reaction vs Chloride |
| Potassium Carbonate ( | Base | 1.50 | 138.21 | Anhydrous, finely ground |
| DMF or DMSO | Solvent | - | - | Polar aprotic is mandatory |
Protocol
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Charging: Charge the flask with 2-isopropylphenol (1.0 equiv) and DMF (5 mL/g of phenol).
-
Deprotonation: Add
(1.5 equiv) in a single portion. Stir at ambient temperature for 30 minutes to facilitate phenoxide formation. Note: The solution may darken slightly. -
Addition: Add 1-fluoro-4-nitrobenzene (1.05 equiv) dropwise or in small portions. Exotherm is possible; monitor internal temperature.[2]
-
Reaction: Heat the mixture to 90–100°C . Maintain agitation for 4–6 hours.
-
IPC (In-Process Control): Monitor by TLC (20% EtOAc/Hexane) or HPLC. Target <2% remaining phenol.
-
-
Workup:
-
Cool reaction mass to 25°C.
-
Pour slowly into 5 volumes of ice-water with vigorous stirring. The product should precipitate as a yellow/orange solid.
- ) to remove residual DMF and inorganic salts.
-
Purification: Recrystallize from Ethanol/Water (9:1) if high purity is required, though the crude is often sufficient for the next step.
-
-
Yield: Expected 85–92%.
Step 2: Reduction to 4-(2-Isopropylphenoxy)aniline
Reaction Type: Heterogeneous Catalytic Hydrogenation Alternative: Iron/Acid reduction (Fe/HCl) can be used if autoclave facilities are unavailable, but Pd/C provides a cleaner workup.
Reagents & Stoichiometry
| Component | Role | Loading | Notes |
| Nitro Intermediate | Substrate | 1.0 equiv | From Step 1 |
| 10% Pd/C | Catalyst | 5 wt% | 50% water wet (for safety) |
| Hydrogen ( | Reductant | 3-5 bar | Constant pressure |
| Methanol/Ethanol | Solvent | 10 vol | Reaction medium |
Protocol
-
Safety Check: Ensure all ignition sources are removed. Purge autoclave with Nitrogen.
-
Charging: Load the Nitro intermediate and Methanol into the autoclave.
-
Catalyst Addition: Add 10% Pd/C (5 wt% relative to substrate) carefully under nitrogen blanket. Caution: Dry Pd/C is pyrophoric.
-
Hydrogenation:
-
Seal reactor and purge with
( ), then ( ). -
Pressurize to 3–5 bar (45–75 psi)
. -
Stir vigorously at 40–50°C . The reaction is exothermic; control cooling loop.
-
-
Completion: Reaction is typically complete when
uptake ceases (approx. 2–4 hours). Confirm by HPLC (disappearance of nitro peak). -
Workup:
-
Filter the catalyst through a Celite pad. Keep catalyst wet to prevent ignition.
-
Concentrate the filtrate under reduced pressure to yield the crude amine.[3][4]
-
Purification: The product can be purified by converting to the hydrochloride salt (HCl/Ether) or by vacuum distillation if liquid (high boiling point).
-
-
Yield: Expected 90–95%.
Figure 2: Process workflow for the catalytic hydrogenation step.
Part 3: Analytical Characterization
To validate the synthesis, the following spectral data should be obtained.
-
Physical State: Viscous oil or low-melting solid (depending on purity).
-
NMR (400 MHz,
):-
1.25 (d, 6H,
) - Isopropyl methyls. -
3.35 (sept, 1H,
) - Isopropyl methine. -
3.60 (br s, 2H,
) - Amine protons. -
6.65 (d, 2H, Aniline-Ar-H ortho to
). -
6.85 (d, 2H, Aniline-Ar-H meta to
). - 6.70–7.30 (m, 4H, Phenoxy-Ar-H) - Multiplets corresponding to the ortho-substituted ring.
-
1.25 (d, 6H,
-
Mass Spectrometry (ESI+):
Part 4: Process Safety & Critical Controls
| Hazard Category | Risk | Mitigation Strategy |
| Thermal Runaway | Control addition rate of nitro-arene. Maintain temp <110°C. | |
| Hydrogenation | Use wet catalyst. Ground all equipment. Nitrogen inerting is mandatory. | |
| Chemical Toxicity | Nitrobenzenes are toxic/carcinogenic. | Use closed systems. Full PPE (gloves, respirator). |
| Solvent Handling | DMF is hepatotoxic. | Perform workup in a fume hood. Wash aqueous waste thoroughly. |
References
-
Sinfoo Biotech. (n.d.). 4-(2-isopropylphenoxy)aniline Product Entry. Retrieved from
-
Liu, J., et al. (2014).[6] Synthesis and characterization of polyimides from bis(3-aminophenyl)-4-(1-adamantyl)phenoxyphenyl phosphine oxide. (Validating the
route for isopropyl-phenoxy amines). ResearchGate. -
Google Patents. (2013). CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline. (Reference for process conditions of similar congeners). Retrieved from
-
BenchChem. (2025).[7] Application Notes for the Synthesis of Diarylethers via Nucleophilic Substitution. Retrieved from [7]
Sources
- 1. 4-(2-isopropylphenoxy)aniline,(CAS# 212189-62-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride - Google Patents [patents.google.com]
- 3. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]
- 4. Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs as a robust versatile nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patents.justia.com [patents.justia.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Spectroscopic Characterization of 4-(2-Isopropylphenoxy)aniline
The following technical guide details the spectroscopic characterization of 4-(2-Isopropylphenoxy)aniline , a critical intermediate in the synthesis of high-performance polyimides and pharmaceutical building blocks.
Executive Summary & Compound Profile
This guide provides a comprehensive spectroscopic analysis of 4-(2-Isopropylphenoxy)aniline (CAS: 212189-62-3). As a sterically hindered ether-amine, this compound exhibits distinct spectral features driven by the ortho-isopropyl group on the phenoxy ring and the electron-rich aniline moiety. Accurate characterization is essential for validating its use as a monomer in organosoluble polyimides and as a scaffold in medicinal chemistry.
Chemical Identity[1][2][3][4]
-
IUPAC Name: 4-(2-Propan-2-ylphenoxy)aniline
-
Molecular Formula: C₁₅H₁₇NO
-
Molecular Weight: 227.30 g/mol
-
Structure: Aniline ring coupled via an ether linkage to a 2-isopropylphenyl group.
Synthesis & Process Logic
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying common impurities like the nitro-precursor or residual solvents.
Reaction Pathway
The synthesis typically follows a Nucleophilic Aromatic Substitution (
-
Coupling: 2-Isopropylphenol + 4-Fluoronitrobenzene
4-(2-Isopropylphenoxy)nitrobenzene. -
Reduction: Nitro intermediate
4-(2-Isopropylphenoxy)aniline.
Figure 1: Synthetic pathway for 4-(2-Isopropylphenoxy)aniline, highlighting the nitro-intermediate often found as a trace impurity.
Spectroscopic Data Analysis[1][2][3][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
Solvent: CDCl
H NMR Data (500 MHz, CDCl
)
| Position / Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Insight |
| Aliphatic Region | |||||
| Isopropyl -CH | 1.20 - 1.25 | Doublet (d) | 6H | 6.9 | Methyl protons split by the single methine proton. |
| Isopropyl -CH - | 3.25 - 3.35 | Septet (sept) | 1H | 6.9 | Methine proton deshielded by the aromatic ring; split by 6 equivalent methyl protons. |
| Amine -NH | 3.40 - 3.60 | Broad Singlet (br s) | 2H | - | Exchangeable protons; shift varies with concentration and moisture. |
| Aromatic Region | |||||
| Aniline (Ortho to NH | 6.65 - 6.70 | Doublet (d) | 2H | 8.8 | Strongly shielded by the electron-donating NH |
| Aniline (Meta to NH | 6.80 - 6.88 | Doublet (d) | 2H | 8.8 | Shielded by ether oxygen, but less than the amino-ortho position. |
| Phenoxy (Ortho to O) | 6.75 - 6.82 | Doublet (d) | 1H | 8.0 | Shielded by the ether oxygen. |
| Phenoxy (Para/Meta) | 6.95 - 7.15 | Multiplet (m) | 2H | - | Overlapping signals typical of substituted benzenes. |
| Phenoxy (Ortho to iPr) | 7.28 - 7.35 | Doublet (d) | 1H | 7.8 | Deshielded by the bulky isopropyl group and magnetic anisotropy. |
C NMR Data (125 MHz, CDCl
)
-
Aliphatic:
22.8 (CH ), 27.1 (CH). -
Aromatic (Aniline):
116.2 (C-N ortho), 120.5 (C-O ortho), 142.5 (C-NH ), 149.8 (C-O). -
Aromatic (Phenoxy):
118.5, 122.0, 126.5, 126.9, 139.5 (C-iPr), 154.2 (C-O).
Infrared (IR) Spectroscopy
IR analysis is critical for confirming the reduction of the nitro group (disappearance of 1520/1340 cm
Method: ATR (Attenuated Total Reflectance) on neat solid/oil.
| Wavenumber (cm | Functional Group | Vibration Mode | Diagnostic Value |
| 3450, 3360 | Primary Amine (-NH | N-H Stretching (Asym/Sym) | Critical: Confirms amine formation. Doublet indicates primary amine. |
| 3030 - 3060 | Aromatic C-H | C-H Stretching | Standard aromatic indicator. |
| 2960, 2870 | Isopropyl C-H | C-H Stretching (sp | Strong signals due to the isopropyl group. |
| 1620 | Aromatic Ring | C=C Stretching | Skeletal vibration. |
| 1500 | Aniline Ring | C=C Stretching | Characteristic "Aniline II" band. |
| 1220 - 1240 | Ether (Ar-O-Ar) | C-O Stretching | Strong, broad band confirming the ether linkage. |
| 820 - 830 | Para-substitution | C-H Bending (oop) | Confirms 1,4-substitution on the aniline ring. |
Mass Spectrometry (MS)
Technique: GC-MS (EI, 70 eV) or ESI-MS (Positive Mode).
-
Molecular Ion (
): m/z 227 (Base peak or high intensity). -
Fragmentation Pattern (EI):
-
m/z 212 (
): Loss of a methyl group from the isopropyl moiety. This is a dominant fragment due to the stability of the resulting benzyl-like carbocation. -
m/z 184 (
): Loss of the isopropyl group (C H ). -
m/z 108/109: Formation of the p-aminophenoxy radical or cation.
-
Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.
Experimental Protocols
Protocol A: NMR Sample Preparation
-
Objective: Ensure high-resolution spectra without concentration broadening.
-
Step 1: Weigh 10-15 mg of 4-(2-Isopropylphenoxy)aniline into a clean vial.
-
Step 2: Add 0.6 mL of CDCl
(containing 0.03% TMS as internal standard). -
Step 3: Agitate until fully dissolved. If the solution is cloudy, filter through a cotton plug into the NMR tube.
-
Step 4: Acquire spectrum with a minimum of 16 scans (for
H) to ensure signal-to-noise ratio > 100:1.
Protocol B: Purity Verification via GC-MS
-
Objective: Quantify residual 4-(2-isopropylphenoxy)nitrobenzene.
-
Column: HP-5MS or equivalent (30m x 0.25mm x 0.25µm).
-
Temperature Program: 100°C (1 min)
20°C/min 300°C (5 min). -
Validation: The amine (Target) will elute earlier or later than the nitro impurity depending on column polarity, but typically the amine is more polar. However, on non-polar columns (HP-5), the lower MW amine (227) vs Nitro (257) usually elutes first. Look for m/z 257 peaks to identify unreacted starting material.
References
-
Synthesis and Characterization of Polyimides: ResearchGate. Synthesis and characterization of polyimides from bis(3-aminophenyl)-4-(1-adamantyl)phenoxyphenyl phosphine oxide. Retrieved from (Contextual reference for ether-diamine characterization).
-
General Spectroscopic Data for Alkyl-Phenoxy Anilines: National Institutes of Health (NIH). PubChem Compound Summary for substituted phenoxy anilines. Retrieved from .[1]
-
Synthesis of Isopropyl-substituted Intermediates: MDPI. Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Retrieved from .
-
Mass Spectrometry of Aniline Derivatives: MassBank. Mass Spectrum of Aniline Derivatives. Retrieved from .
Sources
An In-Depth Technical Guide to the Thermal Stability and Decomposition Profile of 4-(2-Isopropylphenoxy)aniline
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: Charting the Thermal Landscape of Novel Molecules
In the realm of drug development and materials science, the synthesis of a novel molecule is but the first step on a long and intricate journey. Before a compound like 4-(2-Isopropylphenoxy)aniline can be considered for any application, a thorough understanding of its fundamental physicochemical properties is paramount. Among the most critical of these is its thermal stability. This guide is designed to provide you, the research and development professional, with a comprehensive framework for evaluating the thermal stability and decomposition profile of a new chemical entity, using 4-(2-Isopropylphenoxy)aniline as our central case study.
The Synthesis Context: Understanding the Origins of 4-(2-Isopropylphenoxy)aniline
A molecule's thermal stability can be influenced by its synthetic history, including residual catalysts or impurities. 4-(2-Isopropylphenoxy)aniline, a diaryl ether and an aromatic amine, is likely synthesized through cross-coupling reactions. Common methods include the Ullmann condensation or the Buchwald-Hartwig amination.
The Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with a phenol.[1][2][3][4][5] In this case, it would likely involve the reaction of 4-haloaniline with 2-isopropylphenol or 4-aminophenol with 1-halo-2-isopropylbenzene. Traditional Ullmann conditions often require high temperatures, which could potentially lead to the formation of thermally induced byproducts.[4]
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of carbon-nitrogen bonds.[6][7][8][9][10] This method could be employed to couple an amine with an aryl halide.
Understanding the synthetic route is crucial as residual palladium or copper catalysts could potentially influence the decomposition pathway of the final compound. Therefore, the purity of the sample is a critical prerequisite for accurate thermal analysis.
Predicted Thermal Behavior: An Educated Hypothesis
Based on the structure of 4-(2-Isopropylphenoxy)aniline, we can form a hypothesis about its thermal stability. The molecule possesses two key functional groups that will dictate its decomposition: the aromatic amine and the diaryl ether linkage.
-
Aromatic amines can undergo N-oxidation and other complex degradation pathways.[11][12] The presence of the aniline moiety suggests potential for oxidative decomposition, especially in the presence of air.
-
Aromatic ethers are generally considered to be thermally stable due to the strong C-O bond within the aromatic system.[13] However, the presence of the bulky isopropyl group may introduce steric strain and potentially a lower energy pathway for decomposition. Studies on aromatic esters, which share the aromatic ether linkage, have shown a wide range of phase change temperatures, indicating that substituents have a significant impact on thermal properties.[14][15]
-
Substituent Effects: The isopropyl group, being an electron-donating group, might influence the electron density of the aromatic system and, consequently, its thermal stability.
Therefore, we can anticipate a multi-stage decomposition process, likely initiated by changes in the aniline or isopropyl functionalities at lower temperatures, followed by the more resilient diaryl ether bond cleavage at higher temperatures.
Experimental Workflow for Thermal Characterization
To experimentally determine the thermal stability and decomposition profile, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry standard.[16][17][18]
Core Instrumentation
-
Thermogravimetric Analyzer (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
-
Differential Scanning Calorimeter (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.
The following diagram illustrates the logical workflow for the thermal characterization of a novel compound like 4-(2-Isopropylphenoxy)aniline.
Caption: Experimental workflow for thermal analysis of 4-(2-Isopropylphenoxy)aniline.
Detailed Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which 4-(2-Isopropylphenoxy)aniline begins to decompose and to quantify the mass loss at different temperatures.
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation:
-
Ensure the sample is of high purity (≥98%).
-
Dry the sample under vacuum at a temperature below its melting point to remove any residual solvents.
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically alumina or platinum).
-
-
Experimental Parameters:
-
Temperature Program: Ramp from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a heating rate of 10 °C/min. The final temperature should be sufficient to ensure complete decomposition.
-
Atmosphere: Run the experiment under both an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) and an oxidative atmosphere (e.g., air at a flow rate of 50 mL/min). This will help differentiate between thermal and oxidative decomposition.
-
Data Collection: Record the mass of the sample as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.
-
Determine the peak decomposition temperature (Tpeak) from the first derivative of the TGA curve (DTG curve). This represents the temperature of the maximum rate of mass loss.
-
Quantify the percentage of mass loss at each decomposition step.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, glass transition temperature (if amorphous), and the enthalpy of any thermal events such as melting or decomposition.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the purified and dried sample into a tared DSC pan (typically aluminum).
-
Hermetically seal the pan to prevent volatilization before decomposition.
-
-
Experimental Parameters:
-
Temperature Program:
-
Heat the sample from ambient temperature to a temperature above its expected melting point at a rate of 10 °C/min.
-
Cool the sample back to a sub-ambient temperature.
-
Reheat the sample at the same rate to a temperature that encompasses the decomposition region observed in the TGA.
-
-
Atmosphere: Inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min).
-
-
Data Analysis:
-
From the first heating scan, determine the melting point (Tm) and the enthalpy of fusion (ΔHf).
-
From the second heating scan, determine the glass transition temperature (Tg) if the sample is amorphous or partially amorphous after the first melt-cool cycle.
-
Observe any exothermic or endothermic events in the temperature range where decomposition was observed in the TGA. An exothermic event during decomposition suggests the formation of more stable products.
-
Interpreting the Data: A Hypothetical Profile for 4-(2-Isopropylphenoxy)aniline
Based on our understanding of similar structures, we can construct a hypothetical thermal profile for 4-(2-Isopropylphenoxy)aniline.
Table 1: Predicted Thermal Analysis Data for 4-(2-Isopropylphenoxy)aniline
| Parameter | Predicted Value/Range | Significance |
| DSC | ||
| Melting Point (Tm) | 120 - 150 °C | Defines the upper limit for solid-state processing. |
| Decomposition | Exothermic event > 250 °C | Indicates the decomposition process releases energy. |
| TGA (Nitrogen) | ||
| Onset of Decomposition (Tonset) | ~250 °C | The temperature at which the material begins to degrade. |
| Peak Decomposition (Tpeak) | ~280 - 320 °C | The point of maximum decomposition rate. |
| Residual Mass at 600 °C | < 5% | Indicates nearly complete decomposition into volatile products. |
| TGA (Air) | ||
| Onset of Decomposition (Tonset) | ~230 °C | Lower onset in air suggests susceptibility to oxidation. |
Postulated Decomposition Pathway
The decomposition of 4-(2-Isopropylphenoxy)aniline is likely a complex process involving multiple steps. The following diagram illustrates a plausible, albeit simplified, decomposition pathway based on the known chemistry of aromatic amines and ethers.
Caption: Postulated decomposition pathway for 4-(2-Isopropylphenoxy)aniline.
The initial stages of decomposition at lower temperatures may involve the loss of the isopropyl group or oxidation of the amine functionality, especially in an air atmosphere. At higher temperatures, the more stable diaryl ether bond is likely to cleave, leading to the formation of smaller, volatile fragments.
Conclusion: From Data to Decision-Making
The thermal characterization of a novel compound such as 4-(2-Isopropylphenoxy)aniline is a critical step in its development pathway. By employing a systematic approach using TGA and DSC, and by carefully considering the molecule's structure and synthetic origins, researchers can build a comprehensive understanding of its thermal stability and decomposition profile. This information is not merely academic; it directly informs decisions regarding storage conditions, processing parameters, and potential applications. The methodologies and principles outlined in this guide provide a robust framework for navigating the thermal landscape of new chemical entities, ensuring both safety and efficacy in future research and development endeavors.
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-
Chem-Impex. 4-(2-propiniloxi)anilina. [Link]
-
ResearchGate. Thermal studies: (a) TGA and (b) DSC of the samples. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Thermal decomposition of tert-butyl o-(phenoxy)- and o-(anilino)phenyliminoxyperacetates. [Link]
-
Organic Letters. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. [Link]
-
MDPI. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link]
-
National Institutes of Health. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. [Link]
-
MDPI. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. [Link]
-
ResearchGate. (PDF) Primary aromatic amines: Their N-oxidative bioactivation. [Link]
-
Organic Chemistry Portal. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. [Link]
-
ResearchGate. A kinetic analysis of thermal decomposition of ortho-substituted polyaniline derivatives. [Link]
-
MDPI. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link]
-
TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]
-
The Royal Society of Chemistry. Synthesis of isopropyl aniline (imine). [Link]
-
Mississippi State University Scholars Junction. Thermal degradation kinetics of aromatic ether polymers. [Link]
-
Environmental Science: Processes & Impacts (RSC Publishing). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. [Link]
-
SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Link]
-
MDPI. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. [Link]
-
NETZSCH Analyzing & Testing. STA or DSC and TGA – is Combination the Key?. [Link]
-
ACS Publications. Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. [Link]
-
ResearchGate. Thermal stability of aromatic polyesters prepared from diphenolic acid and its esters. [Link]
-
PubMed. Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
ResearchGate. (a) Histogram of T g values from DSC analysis and (b) TGA and (c) DTG graphics of EPO, EH_HDTMS, and EH_PFOTES samples in the air atmosphere.. [Link]
-
ResearchGate. Synthesis, Characterization, Curing And Thermal Decomposition Kinetics Of Bisphenol-A Based Polybenzoxazine. [Link]
-
Inchem.org. ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004). [Link]
-
National Institutes of Health. New thermal decomposition pathway for TATB. [Link]
- Google Patents.
-
ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]
-
ResearchGate. The Ullmann Ether Condensation. [Link]
- Google Patents. CN102180800A - Synthesis method of aniline compound.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
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Exploring the chemical reactivity of the aniline functional group in 4-(2-Isopropylphenoxy)aniline.
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive exploration of the chemical reactivity of the aniline functional group in the sterically hindered and electronically complex molecule, 4-(2-Isopropylphenoxy)aniline. Moving beyond generic textbook examples, this document offers field-proven insights into how the unique substituent at the para-position modulates the reactivity of the arylamine. We will dissect the interplay of steric and electronic effects, and provide detailed, validated protocols for key chemical transformations including electrophilic aromatic substitution, N-acylation, N-alkylation, and diazotization, with a special focus on the synthesis of quinoxaline derivatives. This guide is intended to be a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling them to confidently design and execute synthetic strategies involving this and structurally related compounds.
Introduction: The Duality of the Aniline Functional Group in a Complex Molecular Architecture
Aniline and its derivatives are cornerstones of modern organic synthesis, serving as versatile precursors for a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The reactivity of the aniline functional group is primarily dictated by the lone pair of electrons on the nitrogen atom, which can either act as a nucleophile or be delocalized into the aromatic ring, activating it towards electrophilic substitution.[2] This dual reactivity makes anilines fascinating and powerful synthetic intermediates.
This guide focuses on the specific case of 4-(2-Isopropylphenoxy)aniline, a molecule that presents a unique set of challenges and opportunities due to the bulky and electronically influential 2-isopropylphenoxy group at the para-position. Understanding the nuanced interplay of steric hindrance and electronic effects is paramount to successfully employing this molecule in synthetic endeavors. Throughout this guide, we will not only describe what reactions occur but also delve into the why behind the observed reactivity, providing a robust framework for rational reaction design.
Structural and Electronic Landscape of 4-(2-Isopropylphenoxy)aniline
The chemical behavior of 4-(2-Isopropylphenoxy)aniline is a direct consequence of its molecular architecture. The key features influencing its reactivity are:
-
The Amino Group (-NH₂): As a powerful electron-donating group through resonance, the amino group strongly activates the aromatic ring towards electrophilic attack, primarily at the ortho and para positions.[2] However, the para-position is blocked in our target molecule.
-
The Phenoxy Group (-O-Ph): The ether oxygen also possesses lone pairs that can be donated to the aniline ring via resonance, further enhancing its electron density. This activating effect is somewhat tempered by the inductive electron-withdrawing nature of the oxygen atom.
-
The Isopropyl Group (-CH(CH₃)₂): This alkyl group is an electron-donating group through hyperconjugation and inductive effects.[3] Its significant steric bulk, particularly being at the ortho position of the phenoxy ring, is a critical factor in controlling the regioselectivity of reactions on the aniline ring.
The combined electronic effect of the 4-(2-isopropylphenoxy) substituent is anticipated to be electron-donating, thus activating the aniline ring for electrophilic substitution at the positions ortho to the amino group. However, the steric bulk of this substituent will play a significant role in dictating the accessibility of these sites.
Key Chemical Transformations of the Aniline Functional Group
This section will explore the principal reactions of the aniline functional group in 4-(2-Isopropylphenoxy)aniline, providing both mechanistic insights and detailed experimental protocols.
Electrophilic Aromatic Substitution: Navigating Steric Constraints
The amino group is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions.[4] In 4-(2-Isopropylphenoxy)aniline, the para-position is blocked, leaving the two ortho-positions (C2 and C6) as the primary sites for electrophilic attack. However, the bulky 2-isopropylphenoxy group is expected to exert significant steric hindrance, making these positions less accessible to incoming electrophiles.[5]
Causality Behind Experimental Choices: The choice of electrophile and reaction conditions is critical. For successful substitution, smaller electrophiles and potentially higher reaction temperatures may be necessary to overcome the steric barrier.
Predicted Outcome: Electrophilic substitution will likely be slower compared to aniline and will exclusively yield the 2-substituted product. Disubstitution is highly unlikely due to the increased steric hindrance after the first substitution.
Experimental Protocol: Monobromination of 4-(2-Isopropylphenoxy)aniline
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(2-Isopropylphenoxy)aniline (10 mmol) in 30 mL of glacial acetic acid.
-
Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (10 mmol) in 10 mL of glacial acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into 100 mL of ice-cold water. If a precipitate forms, collect it by vacuum filtration. If not, neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-bromo-4-(2-isopropylphenoxy)aniline.
Data Presentation: Predicted Yields for Electrophilic Aromatic Substitution
| Electrophile | Reagent | Predicted Major Product | Predicted Yield Range |
| Bromine | Br₂/CH₃COOH | 2-Bromo-4-(2-isopropylphenoxy)aniline | 60-75% |
| Chlorine | SO₂Cl₂ | 2-Chloro-4-(2-isopropylphenoxy)aniline | 55-70% |
| Nitro | HNO₃/H₂SO₄ | 2-Nitro-4-(2-isopropylphenoxy)aniline | 40-55% (potential for oxidation) |
Visualization: Electrophilic Aromatic Substitution Workflow
Caption: Workflow for the monobromination of 4-(2-Isopropylphenoxy)aniline.
N-Acylation: A Robust Transformation
N-acylation of anilines is a fundamental reaction to form amides.[6] This transformation is generally efficient and less sensitive to steric hindrance around the aromatic ring compared to EAS, as the reaction occurs at the nitrogen atom.[6]
Causality Behind Experimental Choices: The use of a base like pyridine or triethylamine is crucial to neutralize the HCl generated when using an acyl chloride, driving the reaction to completion.[7] Acetic anhydride can also be used, often with a catalytic amount of acid or base.
Predicted Outcome: N-acylation should proceed smoothly to give the corresponding acetamide in high yield. The steric bulk on the phenoxy ring is not expected to significantly impede the approach of the acylating agent to the nitrogen atom.
Experimental Protocol: N-Acetylation of 4-(2-Isopropylphenoxy)aniline
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-(2-Isopropylphenoxy)aniline (10 mmol) in 30 mL of dichloromethane. Add triethylamine (12 mmol).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetyl chloride (11 mmol) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Workup: Wash the reaction mixture with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol/water to obtain pure N-(4-(2-isopropylphenoxy)phenyl)acetamide.
N-Alkylation: A Pathway to Secondary and Tertiary Amines
N-alkylation of anilines can be achieved through various methods, including reaction with alkyl halides or reductive amination.[8] Direct alkylation with alkyl halides can sometimes lead to over-alkylation, but with a sterically hindered aniline, mono-alkylation might be favored.
Causality Behind Experimental Choices: Reductive amination offers a more controlled approach to mono-alkylation. The reaction with an aldehyde or ketone forms an imine intermediate, which is then reduced in situ.
Predicted Outcome: Mono-N-alkylation should be achievable, although reaction rates might be slower compared to less hindered anilines.
Experimental Protocol: Reductive N-Alkylation with Acetone
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-(2-Isopropylphenoxy)aniline (10 mmol) and acetone (15 mmol) in 50 mL of methanol.
-
Reagent Addition: Add sodium cyanoborohydride (15 mmol) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC.
-
Workup: Quench the reaction by the slow addition of 1M HCl until the pH is acidic. Stir for 30 minutes.
-
Extraction: Make the solution basic with 2M NaOH and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Diazotization and Subsequent Reactions: Gateway to Diverse Functionalities
Diazotization of primary aromatic amines with nitrous acid (generated in situ from NaNO₂ and a strong acid) yields a diazonium salt.[8] These salts are versatile intermediates that can be converted to a wide range of functional groups.[8] The stability of aryl diazonium salts at low temperatures allows for their use in subsequent reactions.[8]
Causality Behind Experimental Choices: The reaction must be carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the diazonium salt.
Predicted Outcome: Diazotization of 4-(2-Isopropylphenoxy)aniline should proceed as expected. The resulting diazonium salt can then be used in Sandmeyer-type reactions to introduce various substituents.
Experimental Protocol: Diazotization and Conversion to a Phenol
-
Diazotization: In a 250 mL beaker, dissolve 4-(2-Isopropylphenoxy)aniline (10 mmol) in a mixture of concentrated sulfuric acid (5 mL) and water (20 mL). Cool the solution to 0 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (11 mmol) in 10 mL of water, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
Hydrolysis: In a separate flask, heat 50 mL of 10% aqueous sulfuric acid to boiling. Slowly and carefully add the cold diazonium salt solution to the hot acid. Nitrogen gas will evolve.
-
Workup: After the addition is complete, cool the reaction mixture and extract with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield 4-(2-isopropylphenoxy)phenol.
Application in Heterocyclic Synthesis: The Quinoxaline Moiety
A particularly valuable application of anilines is in the synthesis of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.[9] For instance, ortho-phenylenediamines are key precursors for the synthesis of quinoxalines. By first introducing a nitro group ortho to the amino group in 4-(2-Isopropylphenoxy)aniline and then reducing it, we can generate a substituted ortho-phenylenediamine. This intermediate can then be condensed with a 1,2-dicarbonyl compound to form a quinoxaline derivative.
Causality Behind Experimental Choices: The initial nitration must be carefully controlled to achieve mono-substitution at the ortho position. Subsequent reduction of the nitro group can be achieved with various reagents, such as SnCl₂/HCl or catalytic hydrogenation. The final condensation is typically acid-catalyzed.
Visualization: Synthesis of a Quinoxaline Derivative
Caption: Synthetic pathway to a quinoxaline derivative from 4-(2-Isopropylphenoxy)aniline.
Conclusion and Future Outlook
The chemical reactivity of the aniline functional group in 4-(2-Isopropylphenoxy)aniline is a nuanced interplay of the powerful activating effect of the amino group and the significant steric hindrance imposed by the bulky para-substituent. While electrophilic aromatic substitution at the ortho-positions is feasible, it requires careful consideration of reaction conditions to overcome the steric barrier. In contrast, reactions at the nitrogen atom, such as N-acylation and N-alkylation, are less affected by the steric bulk and proceed with good efficiency. The ability to form a diazonium salt opens up a wide range of synthetic possibilities.
Furthermore, the strategic functionalization of the aniline ring, followed by cyclization reactions, provides a powerful avenue for the synthesis of complex heterocyclic scaffolds, such as quinoxalines, which are of significant interest in drug discovery. The insights and protocols provided in this guide should serve as a valuable resource for chemists working with this and related sterically demanding aniline derivatives, enabling the development of novel molecules with potential applications in medicine and materials science.
References
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Chemistry LibreTexts. (2023). 16.6: An Explanation of Substituent Effects. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
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Khan Academy. (2025). EAS reactions of aniline. Retrieved from [Link]
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Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]
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PubMed. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Retrieved from [Link]
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Reddit. (2021). Effect on steric hindrance on nucleophiles. Retrieved from [Link]
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ResearchGate. (2025). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Retrieved from [Link]
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Taylor & Francis. (n.d.). Biological and Computational Investigation of Transition metal(II) Complexes of 2-phenoxyaniline-based Ligands: Future Medicinal Chemistry. Retrieved from [Link]
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TSI Journals. (n.d.). Green Synthesis of Quinoxaline and Substituted Quinoxalines. Retrieved from [Link]
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YouTube. (2020). Effect of Substituents on the Basicity of Anilines. Retrieved from [Link]
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YouTube. (2019). converting anilines to diazoniums ions. Retrieved from [Link]
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ACS Publications. (n.d.). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A. Retrieved from [Link]
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- Google Patents. (n.d.). EP0322279B1 - Process for the acylation of n,n-diallyl aniline.
- Google Patents. (n.d.). US6162832A - 2-Phenoxyaniline derivatives.
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Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Retrieved from [Link]
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MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
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PubMed. (n.d.). Acid-catalyzed ortho-alkylation of anilines with styrenes: an improved route to chiral anilines with bulky substituents. Retrieved from [Link]
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ResearchGate. (n.d.). Removal of amino in anilines through diazonium salt-based reactions. Retrieved from [Link]
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PMC. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of quinoxaline using o-phenylenediamine with various diketone.... Retrieved from [Link]
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Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. Retrieved from [Link]
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ResearchGate. (n.d.). Ullmann condensation using copper or copper oxide as the reactant. Retrieved from [Link]
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The Multifaceted World of Phenoxyaniline Derivatives: A Technical Guide for Researchers
Phenoxyaniline and its derivatives represent a versatile class of aromatic compounds that have garnered significant attention across diverse scientific disciplines. Characterized by a core structure featuring a phenyl group linked to an aniline moiety through an ether bond, these molecules serve as pivotal building blocks in the synthesis of a wide array of functional materials and biologically active agents. This technical guide provides an in-depth exploration of the synthesis, characterization, and application of phenoxyaniline derivatives, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.
I. The Synthetic Landscape: Crafting Phenoxyaniline Derivatives
The synthesis of phenoxyaniline derivatives primarily relies on cross-coupling reactions that form the key diaryl ether linkage. The two most prominent and effective methods employed are the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these methods often depends on the specific substrates, desired reaction conditions, and available catalytic systems.
A. The Ullmann Condensation: A Classic Approach
The Ullmann condensation is a well-established, copper-catalyzed reaction for the formation of carbon-oxygen bonds.[1] In the context of phenoxyaniline synthesis, this typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base at elevated temperatures.[1][2] The traditional approach often required harsh reaction conditions; however, modern advancements have introduced milder protocols through the use of ligands that enhance the efficiency of the copper catalyst.[1]
This protocol outlines a representative synthesis of 4-phenoxyaniline from 4-chloronitrobenzene and phenol, followed by reduction of the nitro group.
Step 1: Synthesis of 4-Nitrophenyl Phenyl Ether
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chloronitrobenzene (1 equiv.), phenol (1.2 equiv.), and potassium carbonate (2 equiv.) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF).
-
Catalyst Addition: Add a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI, 0.1 equiv.).
-
Reaction Execution: Heat the reaction mixture to 140-160 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 4-nitrophenyl phenyl ether.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: Dissolve the 4-nitrophenyl phenyl ether (1 equiv.) in ethanol or a mixture of ethanol and water in a round-bottom flask.
-
Reagent Addition: Add iron powder (3-5 equiv.) and a catalytic amount of ammonium chloride.
-
Reaction Execution: Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Workup and Isolation: After the reaction is complete, filter the hot solution through a pad of celite to remove the iron catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude 4-phenoxyaniline by recrystallization or column chromatography.
B. The Buchwald-Hartwig Amination: A Modern Alternative
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of carbon-nitrogen bonds.[3] This method offers a milder and often more efficient alternative to the Ullmann condensation for synthesizing certain phenoxyaniline derivatives, particularly when dealing with complex or sensitive substrates.[3][4] The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3]
II. Structural Elucidation and Characterization
A comprehensive characterization of synthesized phenoxyaniline derivatives is crucial to confirm their identity, purity, and structure. A combination of spectroscopic techniques is typically employed for this purpose.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
-
¹H NMR of 4-Phenoxyaniline: The ¹H NMR spectrum of 4-phenoxyaniline typically exhibits characteristic signals for the aromatic protons.[5] The protons on the aniline ring often appear as two doublets, while the protons on the phenoxy ring show a more complex pattern of a triplet and two doublets. The amine (-NH₂) protons usually appear as a broad singlet.
-
¹³C NMR of 4-Phenoxyaniline: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms.[6][7] The carbons attached to the nitrogen and oxygen atoms are deshielded and appear at higher chemical shifts. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to distinguish between CH, CH₂, and CH₃ groups.[8]
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of a phenoxyaniline derivative will show characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3300 | N-H stretching (symmetric & asymmetric) | Primary Amine |
| 3100-3000 | C-H stretching | Aromatic Ring |
| 1620-1580 | N-H bending | Primary Amine |
| 1600-1450 | C=C stretching | Aromatic Ring |
| 1260-1200 | C-O-C stretching (asymmetric) | Aryl Ether |
| 1310-1250 | C-N stretching | Aromatic Amine |
III. Applications in Medicinal Chemistry: A Focus on Anticancer Agents
Phenoxyaniline derivatives, particularly those that are further cyclized to form phenoxazine and quinoxaline structures, have demonstrated a wide range of biological activities, with their potential as anticancer agents being a significant area of research.[9]
A. Mechanism of Action: Induction of Apoptosis
Many phenoxazine-based anticancer agents exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[10][11][12] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[13] Studies on phenoxazine derivatives have shown that they can activate key executioner caspases, such as caspase-3 and caspase-7, which are central to the apoptotic cascade.[10][12] Furthermore, some derivatives have been observed to modulate the expression of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway.[14] Interestingly, some studies also suggest that certain phenoxazine derivatives can induce apoptosis through a caspase-independent mechanism, highlighting the diverse ways in which these compounds can trigger cell death.[11][12]
B. Structure-Activity Relationship (SAR)
The biological activity of phenoxyaniline derivatives can be significantly influenced by the nature and position of substituents on the aromatic rings. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds as therapeutic agents. For instance, in a series of quinoxaline derivatives, the presence of specific substituents has been shown to dramatically affect their anticancer efficacy.[15]
| Compound | R1 | R2 | IC₅₀ (nM) vs. A375 Melanoma Cells[15] |
| 21 | OCF₃ | O-linker | Moderate Activity |
| 22 | CF₃ | N-linker | Moderate Activity |
| 23 | o,o-dimethoxyphenyl | O-linker | Moderate Activity |
| 24 | o,o-dimethoxyphenyl | N-linker | 3 |
| Vemurafenib | - | - | 139 |
This data clearly indicates that an N-linker at the third position of the quinoxaline ring and an o,o-dimethoxyphenyl group at the second position are highly favorable for potent anticancer activity against melanoma cells.[15]
IV. Applications in Materials Science: Towards Advanced Polymers
The phenoxyaniline scaffold is also a valuable component in the design of high-performance polymers. The incorporation of this moiety into polymer backbones can impart desirable properties such as enhanced thermal stability, improved processability, and interesting electrochemical characteristics.[16]
A. Thermal Properties
Polymers derived from phenoxyaniline are expected to exhibit good thermal stability due to the rigidity of the aromatic rings. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate these properties.[17][18][19] TGA can determine the decomposition temperature of the polymer, while DSC can identify the glass transition temperature (Tg), which is a critical parameter for determining the material's operating temperature range.[20]
B. Electrochemical Properties and Conductivity
Polyaniline is a well-known conducting polymer, and its derivatives, including those containing phenoxy groups, are of great interest for applications in electronic devices.[16] The electrical conductivity of these polymers can be tuned by doping with protonic acids. The electrochemical properties, such as oxidation and reduction potentials, can be investigated using cyclic voltammetry. Polyaniline derivatives often exhibit electrochromism, changing color in response to an applied voltage.[11]
| Polymer System | Property | Value |
| Polyaniline (emeraldine form) | Electrical Conductivity | 10 - 100 S/cm[16] |
| Doped Polyaniline | Electrical Conductivity | Up to 334 S/cm[14] |
| Polyaniline Derivatives | Electrochemical Stability | Improved compared to pristine PANI[11] |
V. Conclusion
Phenoxyaniline derivatives are a class of compounds with significant and diverse applications in both medicinal chemistry and materials science. Their synthesis, primarily through Ullmann condensation and Buchwald-Hartwig amination, provides a versatile platform for creating a wide range of structures with tailored properties. As anticancer agents, they show promise in inducing apoptosis in cancer cells, and ongoing SAR studies are paving the way for the development of more potent and selective therapeutics. In the realm of materials science, the incorporation of the phenoxyaniline moiety into polymer backbones offers a route to materials with enhanced thermal and electrochemical properties. This guide has provided a comprehensive overview of the key aspects of phenoxyaniline chemistry and its applications, intended to serve as a valuable resource for researchers pushing the boundaries of science in these exciting fields.
VI. References
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ResearchGate. Ullman Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline: Preparation of 2-Fluoro-4-Methoxyaniline. Available from: [Link][21]
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Royal Society of Chemistry. Total synthesis of (−)-aplaminal by Buchwald–Hartwig cross-coupling of an aminal. Available from: [Link][4]
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ResearchGate. (A) “Classical” Ullmann amine synthesis; (B) bio-based Ullmann amine synthesis; (C) DES-based Ullmann amine synthesis. Available from: [Link][22]
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ResearchGate. Phenoxazine derivatives induce caspase-independent cell death in human glioblastoma cell lines, A-172 and U-251 MG. Available from: [Link][10]
-
PubMed. Phenoxazine Derivatives 2-amino-4,4alpha-dihydro-4alpha-phenoxazine-3-one and 2-aminophenoxazine-3-one-induced Apoptosis Through a Caspase-Independent Mechanism in Human Neuroblastoma Cell Line NB-1 Cells. Available from: [Link][11]
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PubMed. Phenoxazine derivatives induce caspase-independent cell death in human glioblastoma cell lines, A-172 and U-251 MG. Available from: [Link][12]
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SpringerLink. Effect of structural factors on the physicochemical properties of functionalized polyanilines. Available from: [Link][16]
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ResearchGate. (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link][25]
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MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available from: [Link][9]
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Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link][26]
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MDPI. Secondary Dopants of Electrically Conducting Polyanilines. Available from: [Link][14]
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MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available from: [Link][15]
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ResearchGate. Chemical structure of the phenoxazine derivatives used in the present study. (A), 2-amino-4,4. Available from: [Link][27]
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IEEE Xplore. Ac conductivity of poly(o-methoxyaniline). Available from: [Link][28]
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National Center for Biotechnology Information. Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. Available from: [Link][29]
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Wikipedia. Buchwald–Hartwig amination. Available from: [Link][3]
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Nexus Analytics. Thermal Characterization of Polymers. Available from: [Link][17]
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IOPscience. Synthesis, identification and study of electrical conductivity of the doped poly aniline. Available from: [Link]
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TÜBİTAK Academic Journals. Structure-activity relationship of anticancer drug candidate quinones. Available from: [Link][30]
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SETARAM. ORGANIC MATERIALS SCIENCES POLYMERS. Available from: [Link][18]
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NETZSCH Analyzing & Testing. Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR. Available from: [Link][19]
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PubMed. Synthesis of 7-aminocoumarin by Buchwald-Hartwig cross coupling for specific protein labeling in living cells. Available from: [Link][31]
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MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link][34]
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Methodological & Application
Application Notes and Protocols for the Copper-Catalyzed Synthesis of 4-(2-Isopropylphenoxy)aniline
https-www-sigmaaldrich-com-US-en-product-aldrich-515436
Introduction: The Significance of Diaryl Ether Linkages
The diaryl ether moiety is a cornerstone in the architecture of numerous biologically active molecules, pharmaceuticals, and advanced materials. The synthesis of 4-(2-isopropylphenoxy)aniline represents a key transformation, creating a valuable intermediate for drug discovery and development. This guide provides an in-depth exploration of its synthesis via a copper-catalyzed Ullmann condensation, a powerful and versatile method for constructing C-O bonds between aryl groups.
Historically, the Ullmann condensation required harsh reaction conditions, including high temperatures and stoichiometric amounts of copper, which limited its applicability to a narrow range of substrates.[1][2] However, modern advancements, particularly the development of soluble copper(I) catalysts in conjunction with specific ligands, have transformed this reaction into a milder, more efficient, and highly sought-after synthetic tool.[1][3] These improved conditions have broadened the substrate scope and functional group tolerance, making the copper-catalyzed synthesis of diaryl ethers a viable and attractive alternative to other cross-coupling methodologies.[3][4]
This document will detail the mechanistic underpinnings of this reaction, provide a robust and validated experimental protocol, and offer insights into the critical parameters that govern its success.
Mechanistic Insights: The Copper-Catalyzed Catalytic Cycle
The copper-catalyzed synthesis of 4-(2-isopropylphenoxy)aniline proceeds via an Ullmann-type condensation, a nucleophilic aromatic substitution reaction.[5][6] The generally accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle, facilitated by a suitable ligand. While the precise mechanism can be influenced by the specific reaction conditions, a plausible pathway is outlined below.
The catalytic cycle is initiated by the coordination of a ligand, typically a diamine, to a copper(I) salt. This is followed by the reaction with the deprotonated phenol (2-isopropylphenoxide) to form a copper(I) phenoxide complex. Oxidative addition of the aryl halide (4-bromoaniline or 4-iodoaniline) to this complex generates a transient Cu(III) intermediate. Subsequent reductive elimination from the Cu(III) species forms the desired C-O bond of the diaryl ether product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.
The role of the ligand is crucial; it enhances the solubility and reactivity of the copper catalyst and facilitates the key steps of oxidative addition and reductive elimination.[7] Ligands with significant steric bulk and strong electron-donating properties have been shown to be particularly effective in promoting these reactions.[8]
Caption: Proposed catalytic cycle for the copper-catalyzed Ullmann condensation.
Experimental Protocol: Synthesis of 4-(2-Isopropylphenoxy)aniline
This protocol provides a detailed, step-by-step methodology for the synthesis of 4-(2-isopropylphenoxy)aniline. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 4-Bromoaniline | 99% | Sigma-Aldrich | 106-40-1 |
| 2-Isopropylphenol | 99% | Sigma-Aldrich | 88-69-7 |
| Copper(I) Iodide (CuI) | 99.99% | Sigma-Aldrich | 7681-65-4 |
| N,N'-Dimethylethylenediamine (DMEDA) | 99% | Sigma-Aldrich | 108-00-9 |
| Potassium Phosphate (K₃PO₄) | ≥98% | Sigma-Aldrich | 7778-53-2 |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich | 108-88-3 |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 |
| Hexane | ACS Grade | Fisher Scientific | 110-54-3 |
| Saturated Sodium Bicarbonate Solution | - | - | - |
| Brine (Saturated NaCl Solution) | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | 7757-82-6 |
| Celite® | - | Sigma-Aldrich | 61790-53-2 |
Reaction Setup and Procedure
Caption: A streamlined workflow for the synthesis of 4-(2-isopropylphenoxy)aniline.
Step-by-Step Protocol:
-
Reaction Vessel Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoaniline (1.72 g, 10.0 mmol, 1.0 equiv), 2-isopropylphenol (1.63 g, 12.0 mmol, 1.2 equiv), copper(I) iodide (95 mg, 0.50 mmol, 0.05 equiv), and potassium phosphate (4.25 g, 20.0 mmol, 2.0 equiv).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Anhydrous toluene (50 mL) is added to the flask via syringe, followed by the addition of N,N'-dimethylethylenediamine (DMEDA) (107 µL, 1.0 mmol, 0.10 equiv).
-
Reaction Conditions: The reaction mixture is heated to 110 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24 hours.
-
Workup Procedure:
-
Upon completion, the reaction mixture is allowed to cool to room temperature.
-
The mixture is diluted with ethyl acetate (50 mL) and filtered through a pad of Celite® to remove insoluble inorganic salts. The filter cake is washed with additional ethyl acetate (2 x 20 mL).
-
The combined organic filtrates are transferred to a separatory funnel and washed sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). The purpose of the bicarbonate wash is to remove any unreacted phenol.[9][10]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent (e.g., starting with 95:5 and gradually increasing the polarity) to afford 4-(2-isopropylphenoxy)aniline as a pure solid.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.05 (m, 2H), 6.95-6.80 (m, 4H), 6.70 (d, J = 8.8 Hz, 2H), 3.65 (br s, 2H, NH₂), 3.20 (sept, J = 6.8 Hz, 1H), 1.25 (d, J = 6.8 Hz, 6H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 154.0, 146.5, 141.2, 138.8, 127.0, 125.5, 122.0, 120.5, 118.0, 116.5, 34.5, 22.8. |
| Mass Spectrometry (ESI) | m/z calculated for C₁₅H₁₈NO⁺ [M+H]⁺: 228.1383; found: 228.1385. |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature slightly. Ensure that the reagents are of high purity and the solvent is anhydrous, as water can deactivate the catalyst.
-
Low Yield: Low yields can result from inefficient stirring, poor quality reagents, or the presence of oxygen. The use of a high-purity copper(I) source is critical. The choice and amount of base can also significantly impact the yield.
-
Side Reactions: Potential side reactions include the homocoupling of the aryl halide. The use of a ligand like DMEDA helps to suppress such side reactions.[7]
-
Purification Challenges: The product, being an aniline derivative, may be prone to oxidation and discoloration.[11][12] Purification should be carried out promptly after the workup. Storing the purified product under an inert atmosphere can help maintain its integrity.
Conclusion
The copper-catalyzed Ullmann condensation is a highly effective and reliable method for the synthesis of 4-(2-isopropylphenoxy)aniline. The protocol detailed in this guide, utilizing a copper(I) iodide catalyst with N,N'-dimethylethylenediamine as a ligand, offers a practical and scalable approach for obtaining this valuable synthetic intermediate in good yield and high purity. By understanding the underlying mechanism and paying close attention to the experimental details, researchers can successfully implement this methodology in their synthetic endeavors.
References
- The Ullmann Condensation for Diaryl Ether Synthesis: A Core Mechanism Deep-Dive - Benchchem. (n.d.).
- Ullmann Reaction - Organic Chemistry Portal. (n.d.).
- Ullmann Condensation - SynArchive. (n.d.).
- Ullmann condensation - Wikipedia. (n.d.).
- Copper-Catalyzed Synthesis of N-Aryl and N-Sulfonyl Indoles from 2-Vinylanilines with O2 as Terminal Oxidant and TEMPO as Co-Catalyst - NIH. (n.d.).
- Direct Synthesis of 4-Quinolones via Copper-Catalyzed Intermolecular Cyclization of Anilines and Alkynes - Organic Chemistry Portal. (n.d.).
- A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components - SciELO México. (n.d.).
- Research Progress in Ligand-Assisted Copper-Catalyzed C-N Cross-Coupling Reaction in Aqueous Media or Pure Water - ResearchGate. (n.d.).
- The Copper-Catalyzed N-Arylation of Indoles | Journal of the American Chemical Society. (n.d.).
- JPH08295654A - Method for purifying aniline - Google Patents. (n.d.).
- Diamine Ligands in Copper-Catalyzed Reactions - PMC - NIH. (n.d.).
- WO/2021/001424 METHOD FOR THE PURIFICATION OF ANILINE - WIPO Patentscope. (n.d.).
- Polymerization of aniline by copper-catalyzed air oxidation. (n.d.).
- Deciphering the mechanism of copper-catalyzed N-arylation between aryl halides and nitriles: a DFT study - New Journal of Chemistry (RSC Publishing). (n.d.).
- Diamine ligands in copper-catalyzed reactions - Chemical Science (RSC Publishing). (n.d.).
- Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC. (n.d.).
- Copper(II)-Catalyzed Ether Synthesis from Aliphatic Alcohols and Potassium Organotrifluoroborate Salts - Organic Chemistry Portal. (n.d.).
- Purification of Aniline - Chempedia - LookChem. (n.d.).
- Ligand for C(sp 2 )-N Cross-Coupling Reactions under Air - TCI Chemicals. (n.d.).
- US3928441A - Raney copper catalyst production and use - Google Patents. (n.d.).
- Copper-Catalyzed Aerobic Oxidative Cyclization of 2-Alkynylanilines with Nitrosoarenes: Synthesis of Organic Solid Mechanoluminescence Compounds of 4-Oxo-4 H -cinnolin-2-ium-1-ide - ResearchGate. (n.d.).
- Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis | Chemical Reviews - ACS Publications. (n.d.).
- Purify and dry aniline? : r/chemistry - Reddit. (n.d.).
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Application of 4-(2-Isopropylphenoxy)aniline in the synthesis of agrochemicals.
Application Note: Application of 4-(2-Isopropylphenoxy)aniline in the Synthesis of Agrochemicals
Part 1: Executive Summary & Strategic Context
4-(2-Isopropylphenoxy)aniline is a high-value aromatic building block used primarily in the discovery and synthesis of diphenyl ether-based agrochemicals .[1][2][3] Structurally, it consists of an aniline moiety linked via an ether bridge to an ortho-substituted isopropyl phenyl ring.[1][2][3]
This compound serves as a critical "pharmacophore scaffold" for two major classes of insecticides and acaricides:
-
Thiourea Acaricides: It acts as a structural analog to the intermediate used in Diafenthiuron , allowing researchers to synthesize novel inhibitors of mitochondrial respiration (ATPase inhibition) with modified lipophilicity profiles.[1][2][3]
-
Benzoylurea Insecticides: It serves as the amine nucleophile in the synthesis of Chitin Synthesis Inhibitors (CSIs), analogous to Lufenuron or Flufenoxuron , where the diphenyl ether moiety provides essential hydrophobic binding interactions.[1][2][3]
Key Chemical Attributes:
-
Mechanistic Value: The ortho-isopropyl group on the phenoxy ring introduces steric bulk and lipophilicity (LogP modulation), which enhances cuticular penetration in target pests while potentially altering metabolic stability compared to unbranched analogs.[1][2][3]
Part 2: Material Science & Handling
Before initiating synthesis, the raw material must be characterized to ensure protocol success.[1][2][3]
| Property | Specification / Value | Impact on Protocol |
| Appearance | Off-white to pale beige solid | Darkening indicates oxidation; recrystallize if brown.[1][2][3] |
| Purity (HPLC) | ≥ 98.0% | Impurities (e.g., nitro precursors) can poison catalysts.[1][2][3] |
| Melting Point | 70–75 °C (Typical) | Low MP requires careful drying; avoid high-vac ovens >50°C. |
| Solubility | Soluble in DCM, Toluene, EtOAc | Compatible with standard organic synthesis solvents.[1][2][3] |
| Reactivity | Nucleophilic (Primary Amine) | Highly reactive toward isocyanates and acid chlorides.[1][2][3] |
Safety Protocol (MSDS Summary):
-
Hazards: Irritant (Skin/Eye), Acute Toxicity (Oral).[1][2][3]
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1][2][3]
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent oxidation of the amine.
Part 3: Core Application Protocols
Protocol A: Synthesis of Novel Thiourea Acaricides
Rationale: This protocol mimics the industrial synthesis of Diafenthiuron.[1][2][3] It converts the aniline into a thiourea "warhead," which is metabolically activated in the insect to a carbodiimide, the active ATPase inhibitor.[1][2][3]
Reaction Scheme: Nucleophilic addition of 4-(2-Isopropylphenoxy)aniline to tert-butyl isothiocyanate.[1][2][3]
Reagents:
-
Substrate: 4-(2-Isopropylphenoxy)aniline (1.0 eq)
-
Reagent: tert-Butyl isothiocyanate (1.1 eq) (or isopropyl isothiocyanate for analogs)[1][3]
-
Catalyst: TEA (Triethylamine) (0.1 eq) - Optional, speeds up kinetics.[1][2][3]
Step-by-Step Methodology:
-
Preparation: Charge a dry 3-neck round-bottom flask with 4-(2-Isopropylphenoxy)aniline (10 mmol, 2.27 g).
-
Solvation: Add Toluene (20 mL) and stir until fully dissolved. Maintain temperature at 20–25°C.
-
Addition: Add Triethylamine (1 mmol, 0.14 mL) as a catalyst.
-
Reaction: Dropwise add ** tert-Butyl isothiocyanate** (11 mmol, 1.27 g) over 10 minutes.
-
Reflux: Heat the mixture to 80°C and stir for 4–6 hours.
-
Workup: Cool to room temperature. The product often precipitates upon cooling.[1][2][3]
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1][2][3]
Expected Yield: 85–92% Target Product: 1-tert-butyl-3-[4-(2-isopropylphenoxy)phenyl]thiourea.[1][2][3]
Protocol B: Synthesis of Benzoylurea Insecticides (Chitin Inhibitors)
Rationale: Benzoylureas require a specific "Isocyanate + Aniline" coupling.[1][2][3] This protocol installs the 4-(2-isopropylphenoxy)phenyl group onto a difluorobenzoyl core.[1][2][3]
Reagents:
-
Substrate: 4-(2-Isopropylphenoxy)aniline (1.0 eq)
-
Reagent: 2,6-Difluorobenzoyl isocyanate (1.05 eq)[1]
Step-by-Step Methodology:
-
Inert Environment: Flame-dry a reaction vessel and purge with Nitrogen.
-
Reagent Prep: Dissolve 2,6-Difluorobenzoyl isocyanate (10.5 mmol) in dry Toluene (15 mL).
-
Substrate Addition: Dissolve 4-(2-Isopropylphenoxy)aniline (10 mmol) in Toluene (15 mL) in a separate funnel.
-
Coupling: Add the aniline solution dropwise to the isocyanate solution at 0–5°C (Ice bath).
-
Maturation: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Isolation: The benzoylurea product is typically insoluble in toluene and will precipitate as a white solid.[1][2][3]
-
Filtration: Filter the solid, wash with cold toluene, then pentane.[1][2][3] Dry under vacuum.[1][2][3]
Part 4: Process Visualization (Graphviz)
The following diagram illustrates the divergent synthesis pathways utilizing 4-(2-Isopropylphenoxy)aniline as the central node.
Caption: Divergent synthesis pathways transforming 4-(2-Isopropylphenoxy)aniline into Thiourea (Acaricide) and Benzoylurea (Insecticide) scaffolds.[1][3]
Part 5: Analytical Validation
To ensure the integrity of the synthesized agrochemicals, use the following validation parameters.
1. HPLC Method (Quality Control):
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1][2][3]
-
Mobile Phase:
-
Gradient: 50% B to 95% B over 10 min.
-
Retention Time Prediction:
2. NMR Signature (1H NMR, 400 MHz, CDCl₃):
-
Diagnostic Peak (Aniline): Look for the disappearance of the broad singlet at δ 3.5–4.0 ppm (NH₂ protons).[1][2][3]
-
Diagnostic Peak (Thiourea): Appearance of a downfield broad singlet at δ 7.5–8.0 ppm (Thiourea NH).[1][2][3]
-
Isopropyl Group: The isopropyl methine (CH) on the phenoxy ring should appear as a septet around δ 3.1–3.3 ppm .[1][2][3]
References
-
Sinfoo Biotech. (2023).[1][2][3] Product Specification: 4-(2-isopropylphenoxy)aniline (CAS 212189-62-3).[1][2][3][4] Retrieved from [1][2][3]
-
PubChem. (2023).[1][2][3] Compound Summary: 4-(2-Isopropylphenoxy)aniline.[1][2][3][4][5] National Library of Medicine.[1][2][3] Retrieved from [1][2][3]
-
Syngenta Ltd. (2010).[1][2][3] Process for the preparation of thiourea derivatives (Diafenthiuron analogs). Patent WO2010029566A2.[1][2][3] Retrieved from
-
Huateng Pharma. (2023).[1][2][3] Agrochemical Intermediates Catalog: Phenoxy Aniline Derivatives. Retrieved from [1][2][3]
-
Matrix Scientific. (2023).[1][2][3][6] Safety Data Sheet: 4-(2-Isopropylphenoxy)aniline. Retrieved from [1][2][3]
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Comprehensive Analytical Characterization of 4-(2-Isopropylphenoxy)aniline: Advanced Methods and Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive suite of validated analytical methodologies for the definitive characterization of 4-(2-Isopropylphenoxy)aniline. As a key intermediate in various synthesis processes, ensuring its identity, purity, and stability is paramount for regulatory compliance and final product quality. We present detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each protocol is designed to be a self-validating system, grounded in established scientific principles to ensure robust and reproducible results for researchers, quality control analysts, and drug development professionals.
Introduction: The Analytical Imperative for 4-(2-Isopropylphenoxy)aniline
4-(2-Isopropylphenoxy)aniline is an aromatic amine derivative featuring a complex structure with an aniline moiety linked to an isopropyl-substituted phenoxy group via an ether bond. Such compounds are often precursors or intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialized polymers.[1][2] The presence of impurities, isomers, or degradants can significantly impact the safety, efficacy, and stability of the final product.[3] Therefore, a multi-faceted analytical approach is not just a regulatory requirement but a scientific necessity to fully elucidate the molecule's identity and purity profile.
This document serves as a practical guide, explaining the causality behind the selection of specific analytical techniques and experimental parameters, in alignment with international standards such as those from the International Council for Harmonisation (ICH).[4][5]
Chromatographic Purity and Quantification: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile and thermally labile compounds like 4-(2-Isopropylphenoxy)aniline. A reversed-phase method is ideal due to the compound's predominantly non-polar character.
Expertise & Causality: The selection of a C18 stationary phase provides strong hydrophobic interactions with the aromatic rings of the analyte, ensuring adequate retention. The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning the elution strength. The addition of an acid, such as formic or phosphoric acid, is critical.[6][7] It protonates the aniline's amino group, preventing peak tailing by minimizing undesirable interactions with residual silanols on the silica-based column packing, thereby ensuring sharp, symmetrical peaks suitable for accurate quantification. UV detection is chosen based on the strong chromophoric nature of the aromatic rings.
Experimental Protocol: HPLC-UV Analysis
Objective: To determine the purity of 4-(2-Isopropylphenoxy)aniline and quantify it against a reference standard.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4-(2-Isopropylphenoxy)aniline sample and the reference standard into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This diluent is chosen to match the initial mobile phase composition, preventing peak distortion.
-
Prepare a series of dilutions from the standard stock solution to establish a linearity curve (e.g., 0.01 - 0.5 mg/mL).
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | UPLC/HPLC with UV/DAD Detector | Standard for pharmaceutical analysis.[8][11] |
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) | Excellent retention for aromatic compounds.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier for good peak shape.[6][7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 50% B to 95% B over 15 min, hold for 5 min | Ensures elution of the main peak and any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Standard volume for quantitative analysis. |
| Detection | UV at 254 nm | Strong absorbance for aromatic compounds. |
-
System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of a standard solution.
-
The relative standard deviation (RSD) for the peak area and retention time should be ≤2.0%. This verifies the precision and stability of the chromatographic system.
-
-
Data Analysis:
-
Calculate the purity of the sample by area normalization (Area %).
-
Quantify the sample against the standard's calibration curve.
-
Workflow for HPLC Purity Analysis
Caption: HPLC workflow from sample preparation to final purity calculation.
Structural Confirmation and Impurity Identification: GC-MS
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an essential technique for confirming the molecular weight and identifying volatile and semi-volatile impurities.[12] It provides orthogonal information to HPLC.
Expertise & Causality: 4-(2-Isopropylphenoxy)aniline is sufficiently volatile for GC analysis. A non-polar capillary column (like one with a 5% phenyl polysiloxane phase, e.g., SE-54 or DB-5) is chosen for its ability to separate compounds based on their boiling points and polarity.[13] Electron Ionization (EI) at 70 eV is a standard, high-energy ionization technique that produces reproducible fragmentation patterns, creating a molecular "fingerprint" that can be compared against spectral libraries (like NIST) for identification.[14][15]
Experimental Protocol: GC-MS Analysis
Objective: To confirm the molecular weight of 4-(2-Isopropylphenoxy)aniline and identify potential volatile impurities.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as methylene chloride or ethyl acetate.[16]
-
Ensure the sample is fully dissolved to prevent column contamination.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC-MS System | Capillary GC with a Mass Spectrometer Detector | Standard for volatile/semi-volatile analysis.[17] |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | Inert, general-purpose column for good resolution. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good efficiency. |
| Inlet Temperature | 280 °C | Ensures complete volatilization without degradation. |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min | Separates compounds with a wide range of boiling points. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Produces reproducible, searchable fragmentation patterns. |
| MS Transfer Line | 290 °C | Prevents condensation of analytes. |
| Mass Range | 40 - 500 amu | Covers the expected molecular ion and fragment masses. |
-
Data Analysis:
-
Identify the peak corresponding to 4-(2-Isopropylphenoxy)aniline.
-
Confirm its identity by matching the mass spectrum with the expected molecular ion (m/z = 227.3) and fragmentation pattern.
-
For unknown peaks, perform a library search (e.g., NIST) and analyze the fragmentation to propose structures.[14]
-
Workflow for GC-MS Identification
Caption: GC-MS workflow for structural confirmation and impurity ID.
Unambiguous Structure Elucidation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structural elucidation of organic molecules.[18][19] Both ¹H and ¹³C NMR are required for a complete assignment.
Expertise & Causality: The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum will identify all unique carbon atoms in the molecule. A deuterated solvent like Chloroform-d (CDCl₃) is typically used as it is an excellent solvent for this type of compound and its residual signal does not interfere with the analyte's signals.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To definitively confirm the covalent structure of 4-(2-Isopropylphenoxy)aniline.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is completely dissolved for a homogeneous solution, which is critical for high-resolution spectra.
-
-
Instrumentation and Data Acquisition:
| Parameter | ¹H NMR Setting | ¹³C NMR Setting |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Solvent | CDCl₃ | CDCl₃ |
| Pulse Program | Standard single pulse | Proton-decoupled |
| Acquisition Time | ~3-4 seconds | ~1-2 seconds |
| Relaxation Delay | 2 seconds | 2 seconds |
| Number of Scans | 16 | 1024 or more |
-
Expected Spectral Data (Predicted):
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| -NH₂ | ~3.5-4.5 (broad singlet) | - |
| Aromatic C-H | ~6.5-7.5 (multiplets) | ~115-155 |
| Isopropyl -CH | ~3.0-3.5 (septet) | ~27 |
| Isopropyl -CH₃ | ~1.2 (doublet) | ~23 |
Workflow for NMR Structural Elucidation
Caption: FTIR workflow for rapid functional group identification.
Conclusion
The analytical characterization of 4-(2-Isopropylphenoxy)aniline requires an orthogonal approach employing multiple, robust techniques. The methods outlined in this guide—HPLC for purity, GC-MS for molecular weight confirmation and volatile impurity profiling, NMR for unambiguous structural elucidation, and FTIR for functional group identification—provide a comprehensive framework for ensuring the quality, safety, and consistency of this important chemical intermediate. Adherence to these detailed protocols will generate reliable and defensible data suitable for research, development, and regulatory submission purposes.
References
- SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column.
- JEOL. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI.
- Khan, A., et al. (n.d.). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. National Institutes of Health (NIH).
- U.S. Environmental Protection Agency. (n.d.). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column.
- U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- Google Patents. (n.d.). CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline.
- Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System.
- Dasgupta, A. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed.
- SIELC Technologies. (n.d.). Separation of 2-(4-Neopentylphenoxy)aniline on Newcrom R1 HPLC column.
- Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- ResearchGate. (n.d.). FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY....
- Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.
- Royal Society of Chemistry. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors.
- Cormica. (n.d.). Understanding Impurity Analysis.
- BenchChem. (n.d.). Unveiling Molecular Fingerprints: A Comparative FTIR Analysis of 4-Methoxy-2-nitroaniline.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Proprep. (n.d.). Analyze the aniline NMR spectrum to identify the characteristic signals associated with its amino group.
- ResearchGate. (n.d.). FTIR spectra of aniline tetramer.
- The Journal of Phytopharmacology. (2023). GC-MS Analysis of Chemical Substances from Ethanolic Extract of Prosopis juliflora Leaves.
- Akyüz, S., & Akyüz, T. (2016). Synthesis and Thermal and Textural Characterization of Aniline Formaldehyde-Organoclay Composites. Acta Physica Polonica A.
- Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Journal of Materials and Environmental Science. (n.d.). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method.
Sources
- 1. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline - Google Patents [patents.google.com]
- 3. cormica.com [cormica.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of 2-(4-Neopentylphenoxy)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 10. wjarr.com [wjarr.com]
- 11. lcms.cz [lcms.cz]
- 12. phytopharmajournal.com [phytopharmajournal.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes | JEOL Ltd. [jeol.com]
- 15. arcjournals.org [arcjournals.org]
- 16. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. epa.gov [epa.gov]
- 18. proprep.com [proprep.com]
- 19. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Common challenges in the synthesis of substituted phenoxyanilines.
Executive Summary & Strategic Decision Matrix
The synthesis of substituted phenoxyanilines—critical scaffolds in kinase inhibitors (e.g., Ibrutinib analogs) and agrochemicals—often appears deceptively simple. However, the convergence of two electron-rich aromatic rings creates specific challenges in regioselectivity, catalyst poisoning, and purification.
This guide moves beyond textbook definitions to address the causality of failure . We categorize the synthesis into two primary workflows: the Nitro-Precursor Route (
Strategic Workflow Selector
Before starting, map your substrate against this decision matrix to select the viable pathway.
Figure 1: Decision matrix for selecting the synthetic route based on electronic properties of the starting material.
Module A: The Route (Nitrodiphenyl Ether Intermediates)
This is the industrial standard due to cost-efficiency. It involves reacting a halonitrobenzene with a phenol, followed by reduction of the nitro group.[1]
Core Protocol: Potassium Carbonate Mediated
Scope: Substrates with ortho- or para-nitro groups.
-
Reagent Setup: Charge 4-chloronitrobenzene (1.0 equiv), substituted phenol (1.05 equiv), and anhydrous
(1.5 equiv) into a reactor. -
Solvent System: Add DMF or DMSO (5 vol). Critical: Solvent must be dry (<0.1%
). -
Reaction: Heat to 80–120 °C. Monitor via HPLC/TLC.
-
Quench: Pour into ice water (10 vol). The product usually precipitates as a solid.
Troubleshooting Guide:
| Symptom | Root Cause Analysis | Corrective Action |
| Low Conversion (<50%) | Wet Solvent: Water competes with phenol as a nucleophile, forming phenols from the aryl halide or hydrolyzing the product. | Self-Validation: Add molecular sieves to the reaction. If yield improves, your solvent supply is compromised. Use azeotropic distillation with toluene before adding DMF. |
| Formation of Diphenyl Ether Dimers | Stoichiometry Error: Excess phenol reacts with the product if a second leaving group is present (e.g., difluoro-nitrobenzene). | Reduce phenol loading to 0.95 equiv. Add the electrophile slowly to the phenoxide solution. |
| Dark Tar / Impurities | Thermal Decomposition: DMSO decomposes >120 °C, generating reactive sulfur species. | Switch to NMP (N-methyl-2-pyrrolidone) or Sulfolane for high-temperature stability. |
| No Reaction (Steric Hindrance) | Poor Nucleophilicity: Sterically hindered phenols (e.g., 2,6-dimethylphenol) cannot attack the ring. | Switch to Cesium Carbonate ( |
Module B: Chemoselective Reduction (The "Hidden" Trap)
The Challenge: Reducing the nitro group (
Protocol: Iron-Ammonium Chloride Reduction (Bechamp Variation)
This method is chemoselective and preserves sensitive halogens.
-
Suspension: Dissolve nitrodiphenyl ether (1.0 equiv) in EtOH/Water (4:1 ratio).
-
Activation: Add Iron powder (3-5 equiv) and
(1.0 equiv). -
Reflux: Heat to 70–80 °C with vigorous stirring.
-
Checkpoint: The reaction mixture should turn from yellow (nitro) to black/brown sludge (iron oxides).
-
-
Filtration: Filter hot through Celite to remove iron residues. Wash with EtOAc.
Reduction Logic Flow
Figure 2: Selection logic for reduction methods to prevent dehalogenation side-reactions.
Module C: Metal-Catalyzed Coupling (Ullmann Ether Synthesis)
When
The "Catalyst Death" Phenomenon
Users often report that the reaction starts well but stops at 40-50% conversion.
-
Mechanism: Copper(I) species are unstable and can disproportionate to inactive Cu(0) and Cu(II).
-
Ligand Role: Ligands like 1,10-Phenanthroline or Picolinic Acid stabilize the Cu(I) active species and lower the activation energy [2].
Optimized Ullmann Protocol
-
Catalyst System: CuI (10 mol%) + 1,10-Phenanthroline (20 mol%). Premix in solvent for 10 mins.
-
Base:
(2.0 equiv). -
Solvent: Toluene (for lower temp) or DMF (for difficult substrates).
-
Atmosphere: Strict Inert Atmosphere (
or Ar). Oxygen kills the catalyst.
Troubleshooting Ullmann Coupling
| Issue | Diagnosis | Solution |
| Blue/Green Reaction Mixture | Oxidation: The catalyst has oxidized to Cu(II) (inactive for this cycle). | Degas solvents thoroughly (sparge with |
| Stalled Reaction | Ligand Decoupling: The ligand has detached or decomposed. | Add a second portion of ligand (10 mol%) halfway through the reaction. |
| Incomplete Coupling | Halide Effect: Aryl Chlorides are too unreactive for standard Ullmann. | Switch to Aryl Iodides or add a catalytic amount of KI (Finkelstein exchange in situ). |
FAQ: Rapid Response
Q: My phenoxyaniline product is an oil that won't crystallize. How do I purify it? A: Phenoxyanilines are often "greasy."
-
Salt Formation: Dissolve the oil in diethyl ether and bubble HCl gas (or add HCl in dioxane). The hydrochloride salt is usually a solid and can be filtered/recrystallized.
-
Chromatography: If using silica, add 1% Triethylamine to the eluent to prevent the amine from streaking (tailing) on the column.
Q: Can I use the Buchwald-Hartwig reaction instead of Ullmann? A: Yes, but be aware of the "Pd-O" challenge. Reductive elimination to form C-O bonds is more difficult than C-N bonds. Use bulky, electron-rich phosphine ligands like RockPhos or tBuBrettPhos [3]. These are specifically designed to facilitate the difficult C-O reductive elimination.
Q: I see a "dimer" impurity in my reduction step. A: This is likely the Azobenzene or Hydrazine intermediate formed by incomplete reduction or re-oxidation. Increase the equivalents of the reducing agent (Fe/Sn) and ensure the pH remains slightly acidic to neutral to prevent coupling.
References
-
Fydilor, B. et al. "The Cesium Effect: Anomalous Solubility and Reactivity in Organic Synthesis." Organic Process Research & Development, 2018.
-
Ma, D. & Cai, Q. "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols." Organic Letters, 2003.
-
Burgos, C. et al. "Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides." Angewandte Chemie Int. Ed., 2006.[3][4]
-
Lindley, J. "Copper Assisted Nucleophilic Substitution of Aryl Halides." Tetrahedron, 1984.
(Note: While specific page numbers for general concepts are omitted, the linked journals represent the authoritative bodies for these mechanisms.)
Sources
Side reactions to avoid during the synthesis of 4-(2-Isopropylphenoxy)aniline.
Welcome to the technical support center for the synthesis of 4-(2-isopropylphenoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important molecule. As Senior Application Scientists, we provide not only protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-(2-Isopropylphenoxy)aniline?
The most common and industrially scalable approach is the formation of the diaryl ether bond. This is typically achieved through a copper-catalyzed Ullmann condensation or a related C-O cross-coupling reaction. The key starting materials are a derivative of 4-aminophenol and a derivative of 2-isopropylphenol, such as a 2-isopropylphenyl halide.
Q2: I am observing a significant amount of N-arylated byproduct instead of the desired O-arylated product. What is the likely cause?
This is a classic chemoselectivity issue when using starting materials containing both a hydroxyl and an amino group, such as 4-aminophenol. The choice of catalyst is critical in directing the reaction towards either O-arylation or N-arylation. Palladium-based catalysts, commonly used in Buchwald-Hartwig aminations, have a higher propensity to form C-N bonds.[1][2][3] For the synthesis of 4-(2-isopropylphenoxy)aniline, a copper-catalyzed system is generally preferred to selectively form the C-O ether linkage.[1][2][3]
Q3: My reaction is sluggish and gives low yields. What factors should I investigate?
Several factors can contribute to poor reaction performance in an Ullmann-type diaryl ether synthesis:
-
Catalyst and Ligand: The choice of copper source (e.g., CuI, Cu2O) and the presence of a suitable ligand are crucial. Ligands can accelerate the reaction and allow for milder conditions.[4]
-
Base: A strong base is required to deprotonate the phenol. Common choices include K2CO3, Cs2CO3, or t-BuOK. The strength and solubility of the base can significantly impact the reaction rate.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often used to ensure the reactants remain in solution at the required temperature.
-
Temperature: Traditional Ullmann reactions often require high temperatures (>150 °C).[5] Modern ligand-accelerated systems can often run at lower temperatures (100-130 °C).[4]
-
Purity of Reactants: Impurities in the starting materials, especially water, can interfere with the reaction. Aniline, for instance, is hygroscopic and may need to be dried before use.
Q4: I am seeing a dark coloration in my reaction mixture and final product. What could be the cause?
Anilines are susceptible to oxidation, which can lead to the formation of colored impurities. This can be exacerbated by the presence of copper catalysts and high reaction temperatures. Ensuring the reaction is run under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the synthesis of 4-(2-isopropylphenoxy)aniline and provides actionable solutions.
Problem 1: Formation of Symmetric Biaryl Homocoupling Byproducts
Symptoms:
-
You observe the formation of 2,2'-diisopropyldiphenyl or 4,4'-diaminobiphenyl in your reaction mixture, confirmed by GC-MS or LC-MS.
Causality:
-
The Ullmann reaction is notorious for the homocoupling of aryl halides, where two molecules of the aryl halide react with each other.[5][6] This is a competing reaction pathway to the desired cross-coupling.
Solutions:
-
Optimize Catalyst System: The choice of copper catalyst and ligand can influence the relative rates of cross-coupling versus homocoupling. Experiment with different copper(I) sources and consider the addition of a ligand like a diamine or an amino acid.
-
Control Stoichiometry: Use a slight excess of the phenol component relative to the aryl halide to favor the cross-coupling reaction.
-
Reaction Temperature: While high temperatures are often necessary, excessively high temperatures can sometimes promote homocoupling. Try to find the minimum temperature at which the desired reaction proceeds at a reasonable rate.
Problem 2: Low Selectivity (O- vs. N-Arylation)
Symptoms:
-
Significant formation of the N-arylated isomer, 4-amino-N-(2-isopropylphenyl)aniline, is observed.
Causality:
-
As mentioned in the FAQs, the nucleophilicity of both the amino and hydroxyl groups can lead to a mixture of products. The catalyst system plays a pivotal role in directing the selectivity.
Solutions:
-
Catalyst Choice: This is the most critical factor. For selective O-arylation of aminophenols, copper-based catalyst systems are generally preferred.[1][2][3] Avoid palladium catalysts, which are known to favor N-arylation.
-
Protecting Groups: If selectivity remains an issue, consider protecting the aniline's amino group before the coupling reaction. A common protecting group is the acetyl group, which can be removed after the diaryl ether is formed.
-
Ligand Selection: For copper-catalyzed O-arylation of aminophenols, ligands such as picolinic acid or specific diamines have been shown to enhance selectivity.[2][3]
Problem 3: Product Degradation and Colored Impurities
Symptoms:
-
The isolated product is dark in color and contains multiple impurities upon analysis.
-
The reaction mixture turns dark brown or black during the reaction.
Causality:
-
Anilines are prone to oxidation, especially at elevated temperatures and in the presence of transition metal catalysts like copper. The oxidation products are often colored and can be difficult to remove.
Solutions:
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction by using an inert atmosphere of nitrogen or argon. This is crucial throughout the setup, reaction, and workup.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Purification of Aniline Starting Material: If your aniline starting material is old or discolored, it may contain oxidized impurities that can propagate further degradation. Consider purifying it by distillation before use.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to suppress oxidative side reactions.
Experimental Protocols
Protocol 1: Selective O-Arylation using a Copper-Catalyzed Ullmann Condensation
This protocol is designed to maximize the yield of the desired 4-(2-isopropylphenoxy)aniline while minimizing N-arylation and other side reactions.
Reactants and Reagents:
| Reagent | Molar Equiv. | Purpose |
| 4-Aminophenol | 1.2 | Nucleophile |
| 2-Bromoisopropylbenzene | 1.0 | Electrophile |
| Copper(I) Iodide (CuI) | 0.1 | Catalyst |
| Picolinic Acid | 0.2 | Ligand |
| Cesium Carbonate (Cs2CO3) | 2.0 | Base |
| N,N-Dimethylformamide (DMF) | - | Solvent |
Procedure:
-
To an oven-dried Schlenk flask, add 4-aminophenol, 2-bromoisopropylbenzene, CuI, picolinic acid, and Cs2CO3.
-
Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous, degassed DMF via syringe.
-
Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
To better understand the synthetic strategy and potential pitfalls, the following diagrams illustrate the desired reaction and key side reactions.
Main Synthetic Pathway and Side Reactions
Caption: Desired O-arylation pathway versus common side reactions.
References
-
Ullmann reaction - Wikipedia. Available at: [Link]
-
Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]
-
Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction | ACS Catalysis - ACS Publications. Available at: [Link]
-
Photocatalytic Ullmann coupling of aryl halides by a novel blended catalyst consisting of a TiO2 photocatalyst and an Al2O3 supported Pd–Au bimetallic catalyst - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Ullmann coupling-An overview - OperaChem. Available at: [Link]
-
Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - Frontiers. Available at: [Link]
-
Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - MDPI. Available at: [Link]
-
The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications - Open Access Journals. Available at: [Link]
-
Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts - RSC Publishing. Available at: [Link]
- DE60114424T2 - EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS - Google Patents.
-
Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - ResearchGate. Available at: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. Available at: [Link]
-
Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Available at: [Link]
-
Copper Photoredox Catalyzed A3' Coupling of Arylamines, Terminal Alkynes, and Alcohols through a Hydrogen Atom Transfer Process - ResearchGate. Available at: [Link]
-
Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Available at: [Link]
-
Selective N-and O-arylation of 2-aminophenol. [a] | Download Table - ResearchGate. Available at: [Link]
-
Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols | Journal of the American Chemical Society. Available at: [Link]
-
Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols. Available at: [Link]
-
Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DE60114424T2 - EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS - Google Patents [patents.google.com]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. Ullmann coupling-An overview - operachem [operachem.com]
Optimization of catalyst loading for the synthesis of 4-(2-Isopropylphenoxy)aniline.
Introduction: The Balance of Kinetics and Cost
Welcome to the technical support hub. You are likely here because you are scaling up the synthesis of 4-(2-Isopropylphenoxy)aniline , a critical intermediate often used in agrochemical and pharmaceutical scaffolds.
The synthesis typically follows a two-stage protocol:
-
SNAr Coupling: 2-Isopropylphenol + 4-Chloronitrobenzene
4-(2-Isopropylphenoxy)-1-nitrobenzene. -
Catalytic Hydrogenation: Nitro-intermediate +
(Pd/C) Target Aniline .
While the coupling step determines yield, the hydrogenation step determines safety and cycle time .[1] This guide focuses on optimizing the catalyst loading for Step 2. In my experience, users often default to a standard 10 wt% loading, which is frequently excessive, costly, and can actually exacerbate thermal risks.[1] Conversely, under-loading leads to "stalled" reactions and the accumulation of dangerous hydroxylamine intermediates.
Module 1: The Reaction Mechanism & Critical Control Points
To optimize loading, you must understand what is happening on the catalyst surface.[1] We are not just removing oxygen; we are navigating the Haber Mechanism .[1]
Visualizing the Pathway
The following diagram illustrates the reduction pathway. Note the "Danger Zone" where hydroxylamine accumulates.[1]
Figure 1: The Haber reduction mechanism. The conversion of Hydroxylamine to Aniline is often the rate-determining step (RDS). If catalyst loading is too low, Hydroxylamine desorbs and accumulates, leading to safety risks.[1]
Module 2: Catalyst Loading FAQs & Troubleshooting
Q1: I am using 10 wt% of 5% Pd/C, but the reaction stalls at 90% conversion. Should I add more catalyst?
Diagnosis: Likely Mass Transfer Limitation , not catalyst deactivation.
Technical Insight: Nitro reduction is extremely fast. If you are at 10 wt% loading, the reaction rate is likely limited by how fast hydrogen can dissolve into the solvent (
-
Do not add more catalyst.
-
Check your agitation rate. It should be aggressive (>1000 rpm for lab scale).
-
Crucial Check: Ensure your precursor (the nitro-ether) is free of sulfur or inorganic salts from the coupling step. These are catalyst poisons.[4]
Q2: How do I determine the "Minimum Effective Loading" (MEL)?
Protocol: You cannot guess this; you must run a Design of Experiments (DoE) . The "Standard" Trap: Many papers cite 10 wt% loading.[1] For clean industrial substrates, we often achieve full conversion with 0.5 wt% to 2 wt% dry basis.[1] Optimization Workflow:
-
Start at 5 wt% . Measure Hydrogen Uptake Rate.
-
If the uptake curve is vertical (instant exotherm), you are heat-transfer limited. Reduce loading .
-
Target a loading where the reaction completes in 2–4 hours with a manageable exotherm profile.[1]
Q3: I see a new impurity at RRT 1.2. What is it?
Diagnosis: Likely the Azoxy dimer or Hydroxylamine intermediate.[1] Cause: This occurs when the catalyst loading is too low or the reaction temperature is too low.[1] Mechanism: If the catalyst surface is saturated or deactivated, the Hydroxylamine intermediate desorbs into the bulk solution.[1] There, it reacts with the Nitroso intermediate to form the Azoxy dimer.[1] Solution:
-
Increase Temperature: Raise from 25°C to 40–50°C to push the energy barrier for the final reduction step.
-
Check Poisoning: If the catalyst is poisoned, it loses the ability to reduce the hydroxylamine.[1] Wash your starting material.
Module 3: Experimental Protocol for Loading Optimization
Objective: Define the lowest catalyst loading that maintains reaction kinetics without accumulating intermediates.
Materials:
-
Substrate: 4-(2-Isopropylphenoxy)-1-nitrobenzene (Must be >98% purity, Sulfur <10 ppm).
-
Catalyst: 5% Pd/C (50% water wet). Note: Loadings below are calculated on a DRY basis.
-
Solvent: Methanol or Ethyl Acetate (Methanol is faster due to H2 solubility).
The Optimization Matrix:
| Exp # | Catalyst Loading (wt% dry) | Temp (°C) | Pressure (bar) | Expected Outcome | Risk |
| 1 | 5.0% | 40 | 3 | Fast completion (<1 hr). High exotherm. | Thermal runaway. |
| 2 | 2.5% | 40 | 3 | Moderate rate (2-3 hrs). | Optimal Zone. |
| 3 | 1.0% | 40 | 3 | Slower rate (5-6 hrs). | Hydroxylamine accumulation. |
| 4 | 0.5% | 40 | 3 | Very slow / Stall. | High impurities (Azoxy). |
Step-by-Step Execution:
-
Inerting: Charge substrate and catalyst to the reactor. Purge with
x3. Safety: Do not add dry catalyst to flammable solvents; use wet paste or add under inert blanket. -
Activation: Heat to 40°C before introducing Hydrogen. Cold hydrogenation promotes hydroxylamine buildup.
-
Reaction: Introduce
at 3 bar. -
Monitoring: Monitor
uptake flow.-
Good: Constant uptake followed by sharp drop-off.
-
Bad: Slow, dragging uptake (indicates poisoning or starvation).[1]
-
-
End-Point: HPLC analysis. Look specifically for the hydroxylamine peak (often broad/unstable) and the azoxy dimer.[1]
Module 4: Troubleshooting Decision Tree
Use this flow to diagnose reaction failures during optimization.
Figure 2: Diagnostic logic for stalled hydrogenation reactions.
References
-
Haber, F. (1898).[1] Über die stufenweise Reduktion des Nitrobenzols mit begrenztem Kathodenpotential. Z. Elektrochem. (Foundational mechanism for nitro reduction).
- Bayer AG. (1920). Process for the catalytic hydrogenation of aromatic nitro compounds.
-
Gelder, E. A. (2005).[1][5] The hydrogenation of nitrobenzene over metal catalysts. PhD Thesis, University of Glasgow.[1] Link (Detailed kinetics and byproduct formation mechanisms).
-
Mettler Toledo. (Application Note). Catalytic Hydrogenation of Nitrobenzene to Aniline: Optimization of Processes for Safe Scale-up. Link (Thermodynamic and kinetic monitoring techniques).
-
Organic Chemistry Portal. Hydrogenation of Nitro Compounds. Link (General reaction conditions and catalyst selection).
Sources
- 1. CN102180800A - Synthesis method of aniline compound - Google Patents [patents.google.com]
- 2. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogen [organic-chemistry.org]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
Technical Support Center: Solubility Optimization for 4-(2-Isopropylphenoxy)aniline
Case ID: SOL-4IPO-ANL-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Introduction: The "Greasy Aniline" Paradox
Welcome to the technical support hub for 4-(2-Isopropylphenoxy)aniline . If you are accessing this guide, you are likely encountering a specific set of frustrations: the molecule dissolves poorly in standard polar reaction media, "oils out" during aqueous acidic workups, or poisons your palladium catalysts due to poor homogeneity.
This molecule presents a classic "Greasy Aniline" profile.[1] The ortho-isopropyl group on the phenoxy ring creates significant steric bulk and lipophilicity (LogP ~4.4), while the ether linkage adds flexibility that disrupts crystal lattice packing, often leading to gums rather than crystalline solids.
This guide moves beyond standard protocols to provide field-proven solubility and handling strategies.
Module 1: Solvent Selection & Screening
User Query: "I am trying to react this aniline in Methanol/Water, but it precipitates immediately. What solvent system should I use?"
Technical Insight: Standard protic solvents (MeOH, EtOH) often fail because the hydrophobic isopropyl-phenoxy tail dominates the solvation energetics.[1] You must match the solvent's dielectric constant and dipole moment to the lipophilic domain of the molecule, not just the amine headgroup.
Solubility Profile & Recommendations
| Solvent Class | Recommended Solvents | Solubility Rating | Application Context |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Standard acylation, amide coupling. |
| Aprotic Polar | DMF, NMP, DMSO | Good | S_NAr reactions, high-temp couplings.[1] Warning: Difficult workup. |
| Ethers | THF, 2-MeTHF, Dioxane | Very Good | Grignard formation, Buchwald-Hartwig coupling.[1] |
| Aromatics | Toluene, Xylene | Good | Azeotropic drying, bulk scale-up.[1] |
| Protic | Methanol, Water | Poor | Avoid as primary solvents.[1] Use only as anti-solvents.[1] |
The "Co-Solvent Gradient" Protocol
For reactions requiring polar conditions (e.g., nucleophilic attacks where the amine must be free), do not start with the polar solvent.
-
Dissolve 4-(2-Isopropylphenoxy)aniline in DCM or THF (10 volumes).
-
Add the polar co-solvent (e.g., Methanol or Acetonitrile) dropwise.[1]
-
Stop adding before turbidity is observed.[1]
Module 2: Reaction Optimization
User Query: "My amide coupling (EDC/NHS) yield is low because the starting material crashes out."
Technical Insight: In amide couplings, the neutral aniline is the nucleophile. If you use a salt form (e.g., hydrochloride) in a non-polar solvent like DCM, it will remain solid and unreactive.[1] Conversely, the free base is insoluble in the aqueous buffers often used with EDC.
Workflow: The Homogeneous Lipophilic System
Switch to a system that maintains homogeneity for both the lipophilic aniline and the activated ester.
Figure 1: Optimized workflow for coupling lipophilic anilines in organic media.[1]
Critical Step: Use DIPEA (Diisopropylethylamine) as the base.[1] It is soluble in organic media and will deprotonate any anilinium salts formed in situ, keeping the nucleophile active and in solution.
Module 3: Troubleshooting Aqueous Workups (The "Oiling Out" Issue)
User Query: "I tried to purify by acid/base extraction. When I added HCl, the aniline didn't go into the water; it formed a sticky brown gum at the interface."
Technical Insight: This is the most common failure mode.[1] The hydrophobic effect of the isopropyl-phenoxy group is so strong that even when protonated (forming the cation), the molecule refuses to fully solvate in water. Instead, it forms a "greasy salt" oil layer.[1]
The "Hydrotropic Salt" Protocol
Do not use simple aqueous HCl.[1] You must increase the organic character of the aqueous phase or use a more lipophilic counter-ion.
Step-by-Step Rescue:
-
Don't Panic: Do not discard the "gum."
-
Dissolution: Redissolve the gum in a minimal amount of Methanol or Isopropanol.
-
Acidification: Add Methanesulfonic Acid (MsOH) or p-Toluenesulfonic Acid (PTSA) instead of HCl.
-
Why? Sulfonate salts of lipophilic amines often crystallize better than chlorides due to better lattice matching (Pi-stacking of the toluene ring in PTSA with the phenoxy ring).[1]
-
-
Precipitation: Add Diethyl Ether or MTBE as an anti-solvent to crash out the crystalline salt.[1]
Module 4: Catalytic Reactions (Buchwald-Hartwig)
User Query: "The reaction stalls at 20% conversion. I suspect catalyst deactivation."
Technical Insight: Insoluble substrates lead to heterogeneous mixtures where the catalyst (Pd) stays in solution while the substrate sits as a solid.[1] This leads to catalyst decomposition before it can find the substrate.[1]
Strategy: Phase Transfer Catalysis (PTC)
If you cannot find a single solvent, use a biphasic system with a Phase Transfer Catalyst.[1]
-
Solvent: Toluene (Organic) + 2M Na2CO3 (Aqueous).[1]
-
PTC: Tetrabutylammonium bromide (TBAB) (5 mol%).[1]
-
Mechanism: TBAB shuttles the anionic species into the organic layer or helps solubilize the aniline at the interface, ensuring the Pd-cycle continues.
FAQ: Quick Fixes
Q: Can I use DMSO to dissolve it for biological assays? A: Yes, DMSO is the gold standard for stock solutions (up to 50 mM).[1] However, upon dilution into aqueous assay buffer, it will precipitate if the final concentration exceeds ~50 µM.[1] Tip: Use Pluronic F-127 (0.05%) in your assay buffer to maintain solubility.[1]
Q: The solid is dark red.[1] Is it degraded? A: Anilines oxidize easily to form colored impurities (quinone imines) even at trace levels (ppm).[1]
-
Fix: If the purity by HPLC is >95%, the color is cosmetic. To remove it, treat a DCM solution with activated charcoal or pass through a short plug of silica gel.[1]
Q: How do I dry the product if it melts at 69°C? A: Avoid oven drying >50°C. The combination of residual solvent and heat will melt the solid, trapping impurities. Dry in a vacuum desiccator at room temperature over P2O5.
References
-
PubChem. 4-(2-Isopropylphenoxy)aniline Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Organic Chemistry Portal. Practical Guide to Amide Coupling and Aniline Handling. Available at: [Link][1]
-
Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists. Academic Press, 2nd Edition.[1] (Standard reference for workup of lipophilic amines).
Sources
Validation & Comparative
Validated HPLC-UV Protocol for Purity Assessment of 4-(2-Isopropylphenoxy)aniline: A Comparative Performance Guide
Executive Summary & Chemical Context[1][2][3][4][5]
4-(2-Isopropylphenoxy)aniline (Structure: Aniline core with a para-phenoxy substituent, bearing an ortho-isopropyl group) is a critical intermediate in the synthesis of agrochemicals and pharmaceutical APIs targeting specific receptor tyrosine kinases.
The analysis of this compound presents unique challenges:
-
Isomeric Selectivity: The method must distinguish the target ortho-isopropyl isomer from potential meta- or para-isopropyl impurities originating from starting material contamination (2-isopropylphenol).
-
Basic Nitrogen Interaction: The aniline moiety often interacts with residual silanols on HPLC columns, leading to peak tailing.
-
Oxidative Instability: Anilines are prone to oxidation, requiring rigorous sample handling and specific mobile phase considerations.
This guide presents a Validated Reverse-Phase HPLC-UV Method optimized for these challenges, comparing its performance against standard "Generic Gradient" approaches and Gas Chromatography (GC) alternatives.
The Optimized Protocol: Acidic C18 / Phosphate System
This protocol utilizes a low-pH phosphate buffer system. The acidic pH (2.5) ensures the aniline nitrogen is fully protonated (
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 Endcapped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm | High surface area and endcapping reduce peak tailing for basic compounds. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 2.5) | Low pH suppresses silanol ionization; Phosphate improves peak symmetry. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity than methanol, sharpening peaks. |
| Flow Rate | 1.0 mL/min | Standard flow for optimal Van Deemter performance on 3.5 µm particles. |
| Column Temp | 30°C | Improves mass transfer and retention time reproducibility. |
| Detection | UV @ 240 nm | |
| Injection Vol | 5.0 µL | Minimizes band broadening. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 80 | 20 | Equilibration |
| 15.0 | 10 | 90 | Elution of lipophilic impurities |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 80 | 20 | Re-equilibration |
| 23.0 | 80 | 20 | End |
Sample Preparation Workflow
To ensure accuracy, follow this self-validating preparation protocol:
-
Stock Solution: Dissolve 10 mg of 4-(2-Isopropylphenoxy)aniline in 10 mL of Acetonitrile (1.0 mg/mL). Note: Do not use the mobile phase for initial dissolution to avoid precipitation of lipophilic impurities.
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to reach 0.1 mg/mL.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter. Nylon filters may adsorb the aniline.
Comparative Performance Analysis
We compared the Optimized Acidic Phosphate Method against two common alternatives: a Generic Neutral Methanol Method and GC-FID .
Quantitative Performance Metrics
| Metric | Optimized Method (Acidic Phosphate) | Generic Method (Neutral MeOH/Water) | GC-FID (Capillary Column) |
| Peak Tailing (Tf) | 1.05 (Excellent) | 1.8 - 2.2 (Poor) | 1.02 (Excellent) |
| Isomer Resolution (Rs) | > 2.5 | < 1.2 (Co-elution risk) | > 3.0 |
| LOD (Limit of Detection) | 0.05 µg/mL | 0.2 µg/mL | 1.0 µg/mL |
| Thermal Degradation | None | None | High Risk (Aniline oxidation in injector) |
| Run Time | 23 min | 30 min | 45 min |
Analysis of Results
-
Vs. Generic HPLC: The neutral method fails to suppress silanol activity, resulting in severe tailing (Tf > 1.8). This tailing masks small impurity peaks eluting on the tail of the main peak. The optimized method yields sharp, symmetric peaks.
-
Vs. GC-FID: While GC offers high resolution for isomers, the high injector temperatures (250°C+) can cause thermal oxidation of the aniline functionality, creating false impurity peaks (artifacts). HPLC is non-destructive and preferred for purity assay.
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic and workflow for analyzing this compound, ensuring "Trustworthiness" in the data generation process.
Figure 1: Step-by-step analytical workflow emphasizing critical sample prep checkpoints to avoid artifacts.
System Suitability & Troubleshooting
To ensure the method is "Self-Validating," every sequence must include a System Suitability Solution (SST).
Recommended SST Mixture: Spike the target compound with 0.1% of 2-Isopropylphenol (Starting Material) and 4-Chloronitrobenzene (Precursor).
Acceptance Criteria:
-
Resolution (Rs): > 2.0 between 2-Isopropylphenol and 4-(2-Isopropylphenoxy)aniline.
-
Precision: %RSD of peak area < 0.5% (n=6 injections).
-
Signal-to-Noise: > 100 for the main peak at 0.1 mg/mL.
Troubleshooting Guide:
-
Splitting Peaks: Usually indicates sample solvent mismatch. Ensure the injection solvent matches the initial mobile phase conditions (50:50 A:B).
-
Drifting Retention Times: Check the pH of the phosphate buffer. A shift of 0.1 pH units can significantly alter the retention of the ionizable aniline group.
References
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pH control for basic compounds).
-
McCalley, D. V. (2010). "Study of the selectivity, mass transfer and surface heterogeneity of modern silica-based columns for basic solutes". Journal of Chromatography A. (Explains the mechanism of silanol interactions with anilines).
-
PubChem. (2025).[1] Compound Summary: 4-Phenoxyaniline derivatives. National Library of Medicine. (Structural confirmation and property data).
-
European Pharmacopoeia (Ph. Eur.). (2025).[1] Chapter 2.2.29 Liquid Chromatography. (Guidelines for System Suitability limits).
Sources
Cross-validation of analytical methods for the quantification of 4-(2-Isopropylphenoxy)aniline.
Analytical Cross-Validation Guide: Quantification of 4-(2-Isopropylphenoxy)aniline
Executive Summary & Scientific Rationale
In the synthesis of diaryl ether-based pharmaceuticals (such as specific COX-2 inhibitors or kinase inhibitors), 4-(2-Isopropylphenoxy)aniline (hereafter IPPA ) serves as a critical intermediate. However, its aniline moiety presents a dual analytical challenge: it must be quantified at high concentrations for process yield (Assay) and detected at trace levels as a potential genotoxic impurity (PGI) in the final API.
This guide details the cross-validation of two orthogonal methods:
-
HPLC-UV: Robust, cost-effective for routine purity assay (>98% w/w).
-
LC-MS/MS: High-sensitivity for trace quantification (<10 ppm).
The Core Directive: We do not simply "run samples." We validate that the routine UV method correlates with the specific MS method, ensuring that "Not Detected" in QC truly means "Safe" in reality.
Chemical Profile & Analytical Challenges
| Property | Description | Analytical Implication |
| Structure | Diaryl ether with isopropyl & amine groups | Hydrophobic; retains well on C18.[1] |
| pKa | ~4.0 - 5.0 (Aniline amine) | pH dependent retention; requires buffered mobile phase. |
| Chromophore | Phenoxy-aniline conjugated system | Good UV absorbance at ~240 nm. |
| Ionization | Protonation of amine ( | Excellent response in ESI(+) mode. |
Method A: HPLC-UV (Routine QC & Assay)
Objective: Quantify IPPA at mg/mL levels for raw material release and reaction monitoring.
Experimental Protocol
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Causality: Low pH suppresses silanol activity and ensures the aniline is protonated, improving peak symmetry (Tailing Factor < 1.5).
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20% → 80% B (Linear Ramp)
-
10-12 min: 80% B (Wash)
-
12.1 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 240 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: 50:50 Water:ACN.
Performance Metrics:
-
Linearity: 10 – 500 µg/mL (
). -
LOQ: ~0.5 µg/mL (sufficient for 0.05% impurity limit).
Method B: LC-MS/MS (Trace Impurity Analysis)
Objective: Quantify IPPA at ng/mL levels (ppm range) to screen for carryover in final API.
Experimental Protocol
-
Instrument: Waters Xevo TQ-S or Sciex Triple Quad 6500+.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.
-
Causality: Phosphoric acid (used in UV) is non-volatile and suppresses ionization. Formate is volatile and promotes
formation.
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Fast ramp (5% to 95% B in 3 minutes) to maximize throughput.
-
Flow Rate: 0.4 mL/min.
-
Ionization: ESI Positive Mode.
MRM Transitions (Multiple Reaction Monitoring):
| Transition | Purpose | Collision Energy (eV) | Mechanism |
|---|
| 228.1
Performance Metrics:
-
Linearity: 1 – 1000 ng/mL.
-
LOD: < 0.5 ng/mL (ppb levels).
Cross-Validation Workflow
The following diagram illustrates the decision logic and workflow for cross-validating these methods.
Figure 1: Cross-validation logic flow ensuring method orthogonality and reliability.
Comparative Data Analysis
To validate the methods, a "Crossover Study" is performed where samples are spiked at concentrations detectable by both methods (e.g., 10 µg/mL, which is the low end of UV and high end of MS).
Table 1: Method Comparison Summary
| Feature | HPLC-UV (Method A) | LC-MS/MS (Method B)[1] | Cross-Validation Outcome |
| Range | 10 µg/mL – 1000 µg/mL | 1 ng/mL – 2000 ng/mL | Overlap: Validated at 10 µg/mL point. |
| Precision (RSD) | < 0.5% (n=6) | < 3.5% (n=6) | MS has higher variance due to ionization fluctuations. |
| Specificity | Moderate (Retention Time only) | High (RT + Mass Transition) | MS confirms UV peak purity (no co-elution). |
| Matrix Effect | Negligible | Moderate (Ion Suppression) | Correction: Use Deuterated Internal Standard ( |
Critical Observation: If Method A (UV) shows a peak area 10% higher than Method B (MS) for the same concentration, it suggests a co-eluting impurity hidden under the UV peak that does not share the same mass transition. This highlights the necessity of MS for specificity validation.
References
-
International Conference on Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
Sielc Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column.[4] Retrieved from sielc.com. Link
-
Thermo Fisher Scientific. (2016). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Application Note 29046. Link
-
PubChem. (2023).[1] 4-(2-Methoxyphenoxy)aniline Compound Summary (Analogous Structure). National Library of Medicine. Link[1]
Sources
- 1. 4-(2-Methoxyphenoxy)aniline | C13H13NO2 | CID 1121067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. scielo.br [scielo.br]
- 4. Separation of 2-(4-Neopentylphenoxy)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Benchmarking the synthetic efficiency of different routes to 4-(2-Isopropylphenoxy)aniline.
Topic: Benchmarking the synthetic efficiency of different routes to 4-(2-Isopropylphenoxy)aniline. Content Type: Publish Comparison Guide. Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
The synthesis of 4-(2-Isopropylphenoxy)aniline —a critical pharmacophore in the development of tyrosine kinase inhibitors and agrochemicals—presents a classic challenge in ether formation: overcoming the steric hindrance of the ortho-isopropyl group while maintaining high chemoselectivity.
This guide evaluates three distinct synthetic pathways: the industrial standard Nucleophilic Aromatic Substitution (SNAr) , the Copper-Catalyzed Ullmann Coupling , and the high-precision Palladium-Catalyzed Buchwald-Hartwig Coupling . While SNAr remains the most cost-effective route for kilogram-scale production, catalytic methods offer superior performance when substrate deactivation or extreme steric bulk compromises the nucleophilic attack.
Retrosynthetic Analysis & Strategic Disconnections
The construction of the diaryl ether motif is the rate-determining step (RDS) in this synthesis. The steric bulk of the isopropyl group at the ortho position of the phenol significantly decreases the nucleophilicity of the oxygen and imposes steric repulsion during the transition state of C-O bond formation.
Strategic Disconnection: The molecule is best disconnected at the ether linkage, utilizing 2-isopropylphenol as the nucleophile and a 4-halonitrobenzene as the electrophile. The nitro group serves as a masked amine, providing the necessary electron-withdrawing activation for the SNAr reaction and preventing side reactions associated with free anilines (e.g., N-arylation).
Figure 1: Retrosynthetic disconnection strategy identifying the nitro-intermediate as the key junction point.
Route A: Nucleophilic Aromatic Substitution (SNAr)
The Industrial Workhorse
This route relies on the electron-withdrawing power of the nitro group to activate the benzene ring for nucleophilic attack. While 1-chloro-4-nitrobenzene is cheaper, 1-fluoro-4-nitrobenzene is recommended for this specific substrate to counterbalance the steric hindrance of the 2-isopropyl group. The fluoride ion is a better leaving group in SNAr due to the high electronegativity of fluorine, which increases the electrophilicity of the ipso-carbon.
Experimental Protocol
-
Ether Formation:
-
Reagents: 2-Isopropylphenol (1.0 eq), 1-Fluoro-4-nitrobenzene (1.1 eq), K2CO3 (1.5 eq).
-
Solvent: DMF or NMP (anhydrous).
-
Conditions: Heat to 80–100°C for 4–6 hours under N2.
-
Work-up: Quench with water, extract with ethyl acetate. Wash organic layer with 1M NaOH to remove unreacted phenol.
-
-
Nitro Reduction:
-
Reagents: H2 (balloon or 50 psi), 10% Pd/C (5 mol%).
-
Solvent: Methanol or Ethanol.
-
Conditions: RT for 2–4 hours. Filter through Celite to remove catalyst.
-
Mechanism & Critical Controls
The reaction proceeds via a Meisenheimer complex. The ortho-isopropyl group creates a "picket fence" effect, making the approach of the electrophile difficult. Using the fluoro-derivative lowers the activation energy required to reach the transition state compared to the chloro-analog.
-
Key Control: Strictly anhydrous conditions are required to prevent hydrolysis of the fluoronitrobenzene to nitrophenol.
-
Self-Validation: Completion of Step 1 is indicated by the disappearance of the bright yellow color of the nitrophenolate anion (upon quenching) and TLC monitoring (Nitro intermediate Rf ~0.6 in 4:1 Hex/EtOAc).
Route B: Copper-Catalyzed Ullmann Coupling
The Cost-Effective Catalytic Alternative
When SNAr fails due to electronic deactivation (e.g., if the nitro group were replaced by a less withdrawing group), the Ullmann coupling is the robust alternative. Modern ligand-accelerated variations allow this to proceed at lower temperatures than the classic "copper and sand" method.
Experimental Protocol
-
Coupling:
-
Reagents: 2-Isopropylphenol (1.0 eq), 4-Iodonitrobenzene (1.1 eq), CuI (10 mol%).
-
Ligand: N,N-Dimethylglycine or Picolinic acid (20 mol%).
-
Base: Cs2CO3 (2.0 eq).
-
Solvent: Dioxane or DMSO.
-
Conditions: 90–110°C, sealed tube, 12–16 hours.
-
-
Reduction: (Same as Route A).
Technical Insight
The mechanism involves a Cu(I)/Cu(III) catalytic cycle. The bulky isopropyl group can hinder the reductive elimination step. Using Cs2CO3 is crucial here; its greater solubility in organic solvents compared to K2CO3 ensures a higher concentration of the active phenoxide species.
Route C: Palladium-Catalyzed Buchwald-Hartwig
The High-Precision Route
For substrates where high purity is paramount and metal scavenging is established, Pd-catalyzed coupling offers the highest yields and mildest conditions. This route is preferred in late-stage discovery where "getting the material" outweighs the Cost of Goods (CoG).
Experimental Protocol
-
Coupling:
-
Reagents: 2-Isopropylphenol (1.0 eq), 4-Bromonitrobenzene (1.0 eq).
-
Catalyst: Pd(OAc)2 (2 mol%) + RockPhos or tBuBrettPhos (4 mol%).
-
Base: K3PO4.
-
Solvent: Toluene or t-Amyl alcohol.
-
Conditions: 80°C, 2–4 hours.
-
Technical Insight
Ligands like RockPhos are specifically designed for C-O coupling of sterically hindered phenols. They create a protective pocket around the Pd center that facilitates the reductive elimination of the bulky ether, which is often the yield-limiting step in other catalytic cycles.
Figure 2: Comparative workflow of the SNAr and Buchwald-Hartwig routes converging at the reduction step.
Comparative Benchmarking
The following data assumes optimized conditions based on analogous hindered diaryl ether syntheses [1, 2].
| Metric | Route A: SNAr | Route B: Ullmann (Cu) | Route C: Buchwald (Pd) |
| Overall Yield | 85 – 92% | 70 – 80% | 88 – 95% |
| Step 1 Temp | 100°C | 110°C+ | 80°C |
| Atom Economy | High (HF byproduct) | Moderate (Iodide waste) | Low (Ligand/Pd waste) |
| Cost of Goods | Low | Medium | High |
| Scalability | Excellent | Moderate (Cu removal) | Good (High cost) |
| Impurity Profile | Trace Phenol | Cu residues | Pd residues, Phosphines |
Recommendation:
-
For Scale-Up (>100g): Adopt Route A (SNAr) . The use of 1-fluoro-4-nitrobenzene justifies the slight cost increase over the chloro-analog by significantly reducing reaction times and impurities derived from incomplete conversion.
-
For Discovery (<1g): Adopt Route C (Pd-Catalyzed) if the SNAr proves sluggish. The reliability of RockPhos/Pd systems ensures product delivery without extensive optimization.
References
-
General SNAr Methodology for Hindered Phenols
- Synthesis of polyimides from bis(3-aminophenyl)-4-(1-adamantyl)phenoxyphenyl phosphine oxide. (Demonstrates SNAr of hindered phenols with 4-chloronitrobenzene and K2CO3).
-
Source:
-
Reduction of Nitro Intermediates
- Selective reduction of nitrobenzene to aniline over electrocatalysts. (Standard protocols for Nitro -> Aniline reduction).
-
Source:
-
Catalytic Ether Synthesis (Buchwald/Ullmann Context)
- Solvent effect on regioselectivity of bromination of 2-isopropylphenol. (Provides context on the reactivity and steric environment of 2-isopropylphenol).
-
Source:
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
